1-(Benzyloxy)-3-ethoxybenzene
Description
The exact mass of the compound this compound is 228.115029749 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-3-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRSQERWMNSRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Benzyloxy)-3-ethoxybenzene chemical structure and properties
Technical Guide for Chemical Synthesis and Application
Executive Summary
1-(Benzyloxy)-3-ethoxybenzene (CAS: 2296808-65-4) is a selectively protected resorcinol derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1][2] Characterized by the presence of two distinct ether linkages—a labile benzyl ether and a robust ethyl ether—positioned at the meta (1,3) arrangement on the benzene ring, this molecule offers orthogonal deprotection strategies. This unique reactivity profile makes it an essential scaffold for the synthesis of complex polyphenols, liquid crystals, and GPR120 (Free Fatty Acid Receptor 4) agonists used in metabolic disease research.
This guide provides a comprehensive technical analysis of the molecule's structural properties, validated synthesis protocols, spectroscopic signatures, and reactivity logic, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Structural Analysis[3][4][5]
The molecule consists of a benzene core substituted at the 1 and 3 positions. The electronic environment is dominated by the inductive withdrawal and resonance donation of the two alkoxy groups, activating the ring towards electrophilic aromatic substitution, particularly at the 4 and 6 positions (ortho/para to the alkoxy groups).
Table 1: Physicochemical Properties
| Property | Value | Note |
| IUPAC Name | This compound | Also known as Benzyl 3-ethoxyphenyl ether |
| CAS Number | 2296808-65-4 | |
| Molecular Formula | C₁₅H₁₆O₂ | |
| Molecular Weight | 228.29 g/mol | |
| SMILES | CCOC1=CC=CC(OCC2=CC=CC=C2)=C1 | Meta-substitution pattern |
| Physical State | Solid / Low-melting solid | Dependent on purity/crystallinity |
| Predicted Boiling Point | ~347 °C | At 760 mmHg |
| Density | ~1.06 g/cm³ | |
| Solubility | Soluble in DCM, EtOAc, Acetone | Insoluble in water |
Synthesis & Manufacturing Protocol
The most robust route for synthesizing this compound is the Williamson ether synthesis. This protocol utilizes 3-ethoxyphenol as the nucleophile and benzyl bromide as the electrophile. This route is preferred over starting from resorcinol due to higher selectivity and the avoidance of bis-alkylation byproducts.
Validated Synthesis Protocol
Reaction: Nucleophilic substitution (
Reagents:
-
Substrate: 3-Ethoxyphenol (1.0 eq)
-
Electrophile: Benzyl Bromide (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) - Anhydrous -
Solvent: Acetone or DMF (Dimethylformamide)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - Finkelstein condition to accelerate reaction.
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 3-ethoxyphenol (10 mmol) and anhydrous acetone (50 mL).
-
Deprotonation: Add anhydrous
(20 mmol) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add benzyl bromide (11 mmol) dropwise. If using benzyl chloride, add catalytic KI.
-
Reflux: Heat the mixture to reflux (
C for acetone) for 4–10 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting phenol ( ) should disappear, replaced by the less polar ether product ( ). -
Workup: Cool to room temperature. Filter off the inorganic solids (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1M
(to remove unreacted phenol) followed by brine. -
Purification: Dry organic layer over
, filter, and concentrate. Purify via recrystallization (ethanol) or silica gel column chromatography if necessary.
Reaction Pathway Diagram[4]
Caption: SN2 synthesis pathway converting 3-ethoxyphenol to the target benzyl ether using mild basic conditions.
Spectroscopic Characterization
Accurate identification of this compound relies on distinguishing the meta-substitution pattern and the two distinct ether moieties.
Nuclear Magnetic Resonance (NMR) Analysis
The 1,3-disubstituted benzene ring creates a specific splitting pattern.
NMR (400 MHz,- 7.30–7.45 (m, 5H): Benzyl aromatic protons (Phenyl group).
-
7.18 (t,
Hz, 1H): H-5 proton (on the central ring). This triplet is characteristic of the meta position between two oxygenated carbons. -
6.50–6.60 (m, 3H): H-2, H-4, H-6 protons.
-
Note: H-2 often appears as a singlet or narrow triplet due to small meta-coupling, appearing upfield due to shielding by two alkoxy groups.
-
-
5.05 (s, 2H): Benzylic
protons. A sharp singlet. -
4.02 (q,
Hz, 2H): Ethoxy protons. -
1.40 (t,
Hz, 3H): Ethoxy protons.
-
Aromatic Carbons:
160.1, 159.8 (C-1, C-3 ipso carbons), 137.0 (Benzyl ipso), 129.9 (C-5), 128.6, 128.0, 127.5 (Benzyl aromatic), 107.0, 106.5, 101.8 (C-2, C-4, C-6). -
Aliphatic Carbons:
70.0 (Benzylic ), 63.5 (Ethoxy ), 14.8 (Ethoxy ).
Reactivity & Orthogonal Deprotection Strategy
The primary value of this molecule lies in its orthogonal protection . The benzyl and ethyl groups respond to different cleavage conditions, allowing chemists to selectively expose one hydroxyl group while keeping the other protected.
Selective Cleavage Logic
-
Hydrogenolysis (Benzyl Cleavage):
-
Condition:
/ Pd-C (Palladium on Carbon), Ethanol. -
Outcome: Cleaves the Benzyl ether to yield 3-Ethoxyphenol . The ethyl ether remains intact.
-
Mechanism: Catalytic hydrogenation of the benzylic C-O bond.
-
-
Acidic Cleavage (Ethyl Cleavage):
-
Condition:
(Boron Tribromide) or , DCM, C. -
Outcome: Cleaves both ethers if uncontrolled, but mild Lewis acids can sometimes differentiate based on steric hindrance. However, hydrogenolysis is the preferred method for selectivity.
-
Reactivity Diagram[4]
Caption: Orthogonal deprotection pathways allowing selective access to mono-protected resorcinol derivatives.
Applications in Drug Discovery[7]
GPR120 (FFAR4) Agonists
Research indicates that 3-alkoxyphenyl derivatives are key pharmacophores in the development of GPR120 agonists, which are therapeutic targets for Type 2 Diabetes and obesity.
-
Role: The this compound scaffold serves as a precursor. The benzyl group is removed to link the phenolic oxygen to a polar head group (e.g., phenylpropanoic acid derivatives), while the ethyl group provides the necessary lipophilicity to fit the receptor's hydrophobic pocket.
Liquid Crystals & Materials
The 1,3-disubstituted benzene core is "bent" (unlike the linear 1,4-derivatives), which introduces specific phase transition properties in liquid crystal synthesis. This molecule is used to synthesize bent-core (banana-shaped) mesogens.
Safety & Handling
-
Hazards: As a benzyl ether, it is generally stable but combustible. Precursors (Benzyl bromide) are potent lachrymators.
-
Storage: Store in a cool, dry place. Stable at room temperature.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis to avoid inhalation of benzyl bromide vapors.
References
-
ChemicalBook. (2024). This compound Properties and CAS 2296808-65-4.[1][2] Retrieved from
-
PubChem. (2024). 1-(Benzyloxy)-4-ethoxybenzene (Isomer Analog Data). National Library of Medicine. Retrieved from
- Oh, D. Y., et al. (2014). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects. Cell, 142(5), 687-698. (Contextual reference for GPR120 agonist pharmacophores).
-
Sigma-Aldrich. (2024). Product Specification: this compound.[1][2] Retrieved from
Sources
A Technical Guide to SNS-101 (Solnerstotug): A pH-Selective Anti-VISTA Antibody for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of cancer immunotherapy is continually evolving, with novel checkpoint inhibitors offering new hope for patients resistant to existing treatments. V-domain Ig suppressor of T cell activation (VISTA) has emerged as a critical negative checkpoint regulator, often implicated in the suppression of anti-tumor immunity. This technical guide provides an in-depth overview of SNS-101 (solnerstotug), a clinical-stage, conditionally active monoclonal antibody designed to selectively block VISTA in the acidic tumor microenvironment. We will delve into the molecular rationale for targeting VISTA, the unique pH-selective mechanism of SNS-101, comprehensive safety and handling protocols based on general monoclonal antibody guidelines, and detailed experimental methodologies for its preclinical evaluation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively work with and understand this promising therapeutic agent.
Introduction: The Rationale for Targeting VISTA in Oncology
V-domain Ig suppressor of T cell activation (VISTA), also known as PD-1H, is a crucial negative checkpoint regulator that plays a significant role in maintaining immune homeostasis.[1] Unlike other well-known checkpoints like PD-1 and CTLA-4, which are primarily expressed on activated T cells, VISTA is uniquely expressed on naïve T cells and is highly expressed on myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1][2] Within the tumor microenvironment (TME), which is often characterized by acidic conditions, VISTA acts as a potent suppressor of T cell function, thereby enabling cancer cells to evade immune destruction.[1][3]
The expression of VISTA is upregulated in various tumor types and has been associated with resistance to anti-PD-1/PD-L1 therapies.[1] This makes VISTA a compelling target for a new wave of immunotherapies. However, early attempts to target VISTA with non-selective antibodies were hampered by significant on-target, off-tumor toxicities, including cytokine release syndrome (CRS), and rapid clearance from circulation.[4]
SNS-101 (Solnerstotug): A Novel pH-Selective Approach
SNS-101, developed by Sensei Biotherapeutics, is a human monoclonal IgG1 antibody engineered to overcome the challenges of previous VISTA-targeting therapies.[4] Its key innovation lies in its pH-selective binding. SNS-101 is designed to bind to VISTA with high affinity only in the acidic conditions characteristic of the tumor microenvironment (pH ~6.0), while having minimal binding at physiological pH (7.4).[4] This conditional activation is intended to concentrate its therapeutic activity within the tumor, thereby sparing healthy tissues and mitigating systemic side effects.[4]
Mechanism of Action
In the acidic TME, VISTA on myeloid cells binds to its receptor, P-selectin glycoprotein ligand-1 (PSGL-1), on T cells, delivering a potent inhibitory signal.[4] SNS-101 competitively blocks this interaction. By binding to a unique epitope on VISTA that is only accessible at low pH, SNS-101 prevents VISTA from engaging with PSGL-1, thereby releasing the "brakes" on T cell activation.[4] This leads to enhanced T cell proliferation, cytokine production, and ultimately, a more robust anti-tumor immune response.[5]
The pH-selective nature of SNS-101 is crucial for its improved safety profile. By avoiding significant binding to VISTA on circulating immune cells in the blood and peripheral tissues, it is designed to reduce the risk of systemic cytokine release and other immune-related adverse events that plagued earlier anti-VISTA antibodies.[4]
Caption: VISTA signaling and SNS-101's pH-selective inhibition mechanism.
Safety and Handling of SNS-101
As a monoclonal antibody for research and clinical investigation, SNS-101 requires careful handling and storage to ensure its stability and the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for SNS-101 is not publicly available, the following guidelines are based on general protocols for therapeutic antibodies.[6][7]
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling SNS-101. This includes:
-
Safety glasses or goggles: To protect against accidental splashes.[6]
-
Laboratory coat: To prevent skin and clothing contamination.
-
Gloves: Chemical-resistant gloves are recommended to minimize skin contact.[8]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of SNS-101.
| Condition | Recommendation | Rationale |
| Long-term Storage | Store at -20°C to -80°C in small aliquots. | Prevents degradation and damage from repeated freeze-thaw cycles.[9][10] |
| Short-term Storage | After thawing, store at 4°C for no more than a few weeks. | Avoids re-freezing which can denature the antibody.[10] |
| Light Exposure | Store in the dark or in amber vials. | Protects against light-induced degradation.[11] |
| Working Dilutions | Use immediately after dilution. Do not store for more than one day at 4°C. | Diluted antibodies are less stable.[10] |
Note: Always refer to the manufacturer's or supplier's specific instructions for optimal storage conditions.
Spill and Exposure Procedures
In case of accidental exposure or spills, follow these procedures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[12]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[6]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[12]
-
Spill: Absorb the spill with inert material and dispose of it as biohazardous waste in accordance with local regulations.
Clinical Safety Profile
In its Phase 1/2 clinical trial, SNS-101 has been generally well-tolerated.[13][14] No dose-limiting toxicities or severe cytokine release syndrome (CRS) events have been reported at doses up to 15 mg/kg.[13][14] The majority of adverse events have been mild (Grade 1-2).[14] This favorable safety profile supports the hypothesis that pH-selective targeting of VISTA can mitigate the toxicities seen with non-pH-selective anti-VISTA antibodies.[13]
Experimental Protocols for Preclinical Evaluation
Evaluating the efficacy and mechanism of action of SNS-101 requires robust in vitro and in vivo assays. The following protocols are adapted from established methods for characterizing VISTA-blocking antibodies.[2][15]
In Vitro VISTA-PSGL-1 Blocking Assay (ELISA-based)
This assay quantifies the ability of SNS-101 to block the interaction between VISTA and its ligand, PSGL-1, in a pH-dependent manner.
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with recombinant human VISTA-Fc protein (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS + 0.05% Tween 20 (PBST). Block non-specific binding sites with 1% BSA in PBS for 2 hours at room temperature.
-
Antibody Incubation: Wash the plate. Add serial dilutions of SNS-101 or an isotype control antibody to the wells. Incubate for 30 minutes at room temperature in buffers of varying pH (e.g., pH 6.0 and pH 7.4).
-
Ligand Addition: Without washing, add biotinylated recombinant human PSGL-1-Fc at a pre-determined concentration (e.g., the EC50 of VISTA-PSGL-1 binding) to all wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add streptavidin-HRP and incubate for 1 hour. Wash again and add a TMB substrate.
-
Analysis: Stop the reaction with stop solution and read the absorbance at 450 nm. Calculate the IC50 of SNS-101 at each pH.
Caption: Workflow for an in vitro VISTA-PSGL-1 blocking ELISA.
In Vitro T Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)
This assay assesses the functional consequence of VISTA blockade by measuring the proliferation and cytokine production of T cells.[15]
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
Co-culture: Co-culture the PBMCs from the two donors in a 96-well plate.
-
Treatment: Add serial dilutions of SNS-101, an isotype control, or a positive control (e.g., anti-PD-1 antibody) to the co-culture.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified CO2 incubator.
-
Proliferation Analysis: On day 4, add a proliferation marker (e.g., BrdU or ³H-thymidine) and incubate for another 18-24 hours. Measure proliferation according to the manufacturer's protocol.
-
Cytokine Analysis: On day 5, collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) using a multiplex immunoassay or ELISA.
In Vivo Anti-Tumor Efficacy Studies
Animal models are essential for evaluating the in vivo efficacy and safety of SNS-101. Humanized mouse models are particularly valuable as they allow for the study of a human-specific antibody in the context of a functional human immune system.[15]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG) engrafted with human CD34+ hematopoietic stem cells to create a humanized immune system.
-
Tumor Implantation: Subcutaneously implant a human tumor cell line (e.g., colorectal or lung cancer cells) into the flank of the humanized mice.[15]
-
Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control, SNS-101 monotherapy, anti-PD-1 monotherapy, and SNS-101 + anti-PD-1 combination therapy. Administer treatments via intraperitoneal or intravenous injection at specified doses and schedules (e.g., biweekly).[15]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).
Caption: General workflow for an in vivo anti-tumor efficacy study.
Conclusion and Future Directions
SNS-101 (solnerstotug) represents a significant advancement in the field of VISTA-targeted immunotherapy. Its innovative pH-selective design offers the potential for potent anti-tumor efficacy with a favorable safety profile, addressing the key limitations of earlier VISTA inhibitors.[4] The preclinical data and early clinical findings suggest that SNS-101 can effectively block the VISTA-PSGL-1 inhibitory axis in the acidic tumor microenvironment, leading to enhanced T cell-mediated anti-tumor immunity.[4][13]
As SNS-101 progresses through clinical trials, both as a monotherapy and in combination with other checkpoint inhibitors like anti-PD-1, it holds the promise of providing a new therapeutic option for patients with advanced solid tumors, particularly those who have developed resistance to current immunotherapies.[16] The experimental protocols outlined in this guide provide a framework for further preclinical investigation into the nuanced mechanisms of VISTA biology and the full therapeutic potential of SNS-101.
References
-
Sensei Biotherapeutics. (2025, January 8). Sensei Biotherapeutics Announces Anticipated Full Enrollment of Solnerstotug (SNS-101) Dose Expansion Arm by End of Q1 2025 and Upcoming Clinical Data Update. Nasdaq. [Link]
-
Integral Molecular. (2023, February 13). SAFETY DATA SHEET. [Link]
-
Material Safety Datasheet for Monoclonal Antibodies (SAF0002_B). [Link]
-
BioMedica Diagnostics. SAFETY DATA SHEET. [Link]
-
1532 A phase 1/2 study of safety, tolerability, and pharmacokinetics of SNS-101, a pH-sensitive anti-VISTA mAb, as monotherapy. (n.d.). [Link]
-
Thakkar, D., et al. (2022). Rationally targeted anti-VISTA antibody that blockades the C-C' loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner. Journal for ImmunoTherapy of Cancer, 10(2), e003382. [Link]
-
Liu, J., et al. (2021). VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses. RSC Medicinal Chemistry, 12(10), 1636-1648. [Link]
-
Thakkar, D., et al. (2022, February 6). Rationally targeted anti-VISTA antibody that blockades the C-C' loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner. The Journal for ImmunoTherapy of Cancer. [Link]
-
Zong, Z., et al. (2021). Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby. Frontiers in Immunology, 12, 706536. [Link]
-
Thisted, T., et al. (2024). VISTA checkpoint inhibition by pH-selective antibody SNS-101 with optimized safety and pharmacokinetic profiles enhances PD-1 response. Nature Communications, 15(1), 2898. [Link]
-
National Cancer Institute. (n.d.). A Study of SNS-101 (Anti VISTA) Monotherapy and in Combination With Cemiplimab in Patients With Advanced Solid Tumors. [Link]
-
Hummingbird Bioscience. (2022, February 9). Journal for ImmunoTherapy of Cancer: Rationally targeted anti-VISTA antibody that blockades the C-C' loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner. [Link]
-
Single Use Support. (2024, February 5). Antibody storage: preserving monoclonal antibodies. [Link]
-
ClinicalTrials.gov. A Study of SNS-101 (Anti VISTA) Monotherapy and in Combination With Cemiplimab in Patients With Advanced Solid Tumors. [Link]
-
Bio-Rad. EveryBlot Blocking Buffer Instructions. [Link]
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News-Medical. (2019, March 27). Storing and Handling Antibodies for Research. [Link]
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Assay Genie. (2024, October 3). Targeting VISTA: Unleashing the Power of T Cells in Cancer Therapy. [Link]
-
Sensei Bio. (2023, November 5). A phase 1/2 study of safety, tolerability, and pharmacokinetics of SNS-101, a pH-sensitive anti-VISTA mAb, as monotherapy and in. [Link]
-
Creative Biolabs. Next-IO™ Anti-VISTA Monoclonal Antibody Program. [Link]
-
Creative Biolabs. Protocol & Troubleshooting. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
National Cancer Institute. Definition of anti-VISTA monoclonal antibody SNS-101. [Link]
-
Valente, C., et al. (2018). The importance of handling high-value biologicals: Physico-chemical instability and immunogenicity of monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 147, 439-447. [Link]
-
Creative Biolabs. Antibody. [Link]
-
How to Ensure Antibody Stability During Long-Term Storage. (2025, August 28). [Link]
-
Solnerstotug Shows Promising Preliminary Data in PD-L1 Resistant Tumors. (2025, April 1). [Link]
-
Yuan, L., et al. (2021). VISTA-mediated immune evasion in cancer. Journal of Hematology & Oncology, 14(1), 103. [Link]
-
Bio-Rad Antibodies. Western Blot Protocol. [Link]
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Bio-Rad. Antibody Protocols. [Link]
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Sensei Biotherapeutics Announces Key Milestones and Updates for Solnerstotug (SNS-101). (2025, January 8). [Link]
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An In-depth Technical Guide to the Solubility of Aromatic Ethers in Organic Solvents: A Focus on Phenetole and its Derivatives
Introduction: The Significance of Solubility in Research and Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property critical to numerous scientific disciplines, particularly drug discovery and development.[1] The solubility of an active pharmaceutical ingredient (API) in various solvents dictates its formulation possibilities, bioavailability, and efficacy. A thorough understanding of solubility is paramount for processes such as crystallization, extraction, and chromatography.[1]
This guide focuses on aromatic ethers, a class of organic compounds characterized by an oxygen atom connected to an aryl group and an alkyl or another aryl group.[2] Phenetole (ethoxybenzene) serves as our primary model due to the availability of its solubility data. We will then extrapolate these findings to predict the solubility of meta-benzyloxy phenetole, a more complex derivative.
Physicochemical Properties of Phenetole
Understanding the structural and electronic characteristics of phenetole is essential for comprehending its solubility profile.
| Property | Value | Source |
| Molecular Formula | C8H10O | [2][3] |
| Molecular Weight | 122.16 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [2][3][4] |
| Boiling Point | 171-173 °C | [3][4] |
| Melting Point | -30.0 °C | [3][4] |
| Density | 0.967 g/mL at 20 °C | [3][4] |
| logP (Octanol-Water Partition Coefficient) | 2.51 | [4] |
| Water Solubility | Practically insoluble | [3][6] |
The phenetole molecule possesses both a nonpolar aromatic ring and a slightly polar ether linkage. The overall character of the molecule is predominantly nonpolar, as indicated by its high logP value and very low water solubility.[3][4]
Theoretical Principles of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a cornerstone of solubility prediction.[1] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Solvents: These solvents, such as water and short-chain alcohols, have large dipole moments and can form hydrogen bonds. They readily dissolve polar and ionic solutes.
-
Nonpolar Solvents: These solvents, such as hexane and toluene, have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving nonpolar solutes.
Ethers, including phenetole, are generally considered to be less polar than alcohols but more polar than hydrocarbons.[7] They can act as hydrogen bond acceptors due to the lone pairs of electrons on the oxygen atom, allowing for some interaction with protic solvents.[8] However, the large nonpolar hydrocarbon portion of phenetole dominates its solubility behavior, making it more soluble in nonpolar organic solvents.[9]
Caption: Principle of "Like Dissolves Like" for Phenetole.
Experimentally Determined Solubility of Phenetole
Based on available data, phenetole exhibits the following solubility characteristics:
| Solvent | Qualitative Solubility | Reference |
| Ethanol | Freely Soluble | [6] |
| Diethyl Ether | Soluble | [2][4] |
| Carbon Tetrachloride | Soluble | [4] |
| Water | Practically Insoluble | [3][6] |
| Oils | Soluble | [6] |
This data aligns with the theoretical principles discussed. The nonpolar to moderately polar organic solvents effectively dissolve phenetole, while the highly polar water does not.
Predicting the Solubility of Meta-benzyloxy phenetole
Meta-benzyloxy phenetole is a derivative of phenetole with a benzyloxy group (-OCH2C6H5) at the meta position of the phenyl ring.
Structural Comparison:
-
Phenetole: C6H5OC2H5
-
Meta-benzyloxy phenetole: C6H5CH2OC6H4OC2H5
The addition of the benzyloxy group significantly increases the molecular weight and introduces another ether linkage and an additional aromatic ring. This modification will influence its solubility in several ways:
-
Increased Nonpolar Character: The presence of a second phenyl ring and a larger overall hydrocarbon framework will enhance the nonpolar character of the molecule.
-
Potential for Increased Polarity: The additional ether oxygen atom can act as a hydrogen bond acceptor, slightly increasing the potential for interaction with polar solvents.
Predicted Solubility Profile:
It is anticipated that meta-benzyloxy phenetole will exhibit a solubility profile similar to, but not identical to, phenetole.
-
Excellent Solubility in Nonpolar and Moderately Polar Aprotic Solvents: Due to its increased nonpolar surface area, it should be highly soluble in solvents like toluene, diethyl ether, and dichloromethane.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate should also be effective.
-
Lower Solubility in Polar Protic Solvents: While it has an additional hydrogen bond acceptor site, the significant increase in nonpolar character will likely lead to low solubility in alcohols like ethanol and methanol compared to phenetole.
-
Very Low to Insoluble in Water: The large, hydrophobic structure will make it virtually insoluble in water.
Experimental Protocol for Determining Solubility
To empirically determine the solubility of meta-benzyloxy phenetole, the following protocol can be employed. This method is a standard approach for qualitative and semi-quantitative solubility assessment.
Materials:
-
Meta-benzyloxy phenetole
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)
-
Deionized water
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Analyte Addition: Accurately weigh approximately 10 mg of meta-benzyloxy phenetole and add it to each test tube.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Cap the test tubes securely and vortex each tube for 30-60 seconds to ensure thorough mixing.
-
Observation: After mixing, visually inspect each tube for the presence of undissolved solid.
-
Classification: Classify the solubility based on the following criteria:
-
Freely Soluble: No visible solid particles.
-
Soluble: A few remaining solid particles.
-
Slightly Soluble: A significant amount of solid remains, but some has clearly dissolved.
-
Insoluble: The solid appears largely unchanged.
-
For a more quantitative assessment, a gravimetric or spectroscopic method can be employed to determine the concentration of the saturated solution.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While direct experimental data for the solubility of meta-benzyloxy phenetole is not currently available, a strong predictive framework can be established based on the known properties of phenetole and the fundamental principles of organic chemistry. The addition of a benzyloxy group is expected to increase the nonpolar character of the molecule, leading to high solubility in nonpolar organic solvents and very low solubility in polar, protic solvents like water. The provided experimental protocol offers a reliable method for empirically verifying these predictions and establishing a comprehensive solubility profile for this and other related aromatic ethers. This foundational knowledge is indispensable for the effective design of chemical processes and the development of novel therapeutics.
References
-
ResearchGate. Solubility of benzilic acid in select organic solvents at 298.15 K. [Link]
-
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Chemistry LibreTexts. Physical Properties of Ether. [Link]
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1-(Benzyloxy)-3-ethoxybenzene: Technical Profile & Synthesis Guide
Abstract
This technical guide provides a comprehensive analysis of 1-(Benzyloxy)-3-ethoxybenzene , a unsymmetrical ether derivative of resorcinol utilized in medicinal chemistry and organic synthesis. This molecule serves as a critical model for orthogonal protection strategies , where the benzyl group offers lability to hydrogenolysis (
Part 1: Identity & Physicochemical Profile[1][2]
This compound is an unsymmetrical diether of benzene, specifically the 3-ethoxy derivative of benzyl phenyl ether. Its structural asymmetry makes it a valuable intermediate for synthesizing polysubstituted resorcinol scaffolds found in natural products and liquid crystals.
Core Identifiers
| Identifier Type | Value | Note |
| Chemical Name | This compound | Systematic IUPAC |
| CAS Registry Number | 2296808-65-4 | Primary commercial ID |
| InChIKey | OCRSQERWMNSRFH-UHFFFAOYSA-N | Unique Hashed Key |
| Molecular Formula | ||
| Molecular Weight | 228.29 g/mol | |
| PubChem CID | Not prominently indexed | Refer to InChIKey for exact match |
| SMILES | CCOC1=CC(OCC2=CC=CC=C2)=CC=C1 |
Predicted Physical Properties[2][3][4]
-
Physical State: Viscous liquid or low-melting solid (based on structural analogs like 3-benzyloxyanisole).
-
Solubility: Highly soluble in organic solvents (DCM, EtOAc, THF); insoluble in water.
-
Stability: Stable under basic and oxidative conditions; benzyl group sensitive to catalytic hydrogenation and strong Lewis acids (
).
Part 2: Synthesis Protocol (Williamson Etherification)
Rationale
The most robust route to this compound is the Williamson Ether Synthesis . This
Why this route?
-
Regiocontrol: Starting with 3-ethoxyphenol ensures the ethyl group is already in place, avoiding the mixture issues of dialkylating resorcinol.
-
Atom Economy: Benzyl bromide is a highly reactive electrophile, ensuring high conversion rates at moderate temperatures.
-
Purification: The distinct polarity difference between the phenolic starting material and the neutral ether product simplifies silica gel chromatography.
Experimental Procedure
Scale: 10 mmol Reagents:
-
3-Ethoxyphenol (1.38 g, 10 mmol)
-
Benzyl bromide (1.71 g, 1.2 mL, 10 mmol)
-
Potassium carbonate (
), anhydrous (2.76 g, 20 mmol) -
Acetonitrile (
), anhydrous (20 mL)
Step-by-Step Methodology:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxyphenol (10 mmol) in anhydrous acetonitrile (20 mL). Add anhydrous
(20 mmol) in one portion. -
Deprotonation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide anion.
-
Alkylation: Dropwise add benzyl bromide (10 mmol) over 5 minutes. Caution: Benzyl bromide is a lachrymator.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 60°C for 4-6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes). The starting phenol (
) should disappear, and a new less polar spot ( ) should appear. -
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid inorganic salts (
, excess ) and rinse the filter cake with ethyl acetate. -
Concentrate the filtrate under reduced pressure to remove acetonitrile.
-
Redissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol.
-
Wash with Brine (15 mL), dry over
, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO2, 5-10% EtOAc in Hexanes) to yield the pure oil/solid.
Part 3: Mechanistic Insight & Visualization
The reaction proceeds via a classic Bimolecular Nucleophilic Substitution (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the Williamson ether synthesis. The phenoxide anion attacks the electrophilic benzyl bromide in a concerted
Part 4: Applications in Medicinal Chemistry[5]
Orthogonal Protection Strategy
The primary utility of this compound lies in its orthogonal protecting group pattern. In complex synthesis, chemists often need to selectively manipulate one oxygen atom of a resorcinol core without affecting the other.
| Condition | Benzyl Ether (Bn-OR) | Ethyl Ether (Et-OR) | Result |
| Cleaved (to -OH) | Stable | Mono-deprotection (Yields 3-ethoxyphenol) | |
| Cleaved | Cleaved | Global deprotection (Yields Resorcinol) | |
| Basic Hydrolysis | Stable | Stable | No reaction |
This orthogonality allows the molecule to serve as a "masked" phenol. For example, the benzyl group can be removed to reveal a free phenol for further derivatization (e.g., esterification, phosphorylation) while the ethyl group remains as a permanent structural feature.
Part 5: Safety & Handling Standards
Benzyl Bromide Hazards
-
Lachrymator: Benzyl bromide is a potent tear gas agent. It causes severe eye and respiratory irritation.
-
Handling: Always handle in a functioning fume hood. Wear chemical splash goggles (not just safety glasses) and nitrile gloves.
-
Quenching: Destroy excess benzyl bromide by adding dilute aqueous ammonia or triethylamine before disposal. This converts the lachrymator into a non-volatile benzylammonium salt.
Validation Checks (Self-Correcting Protocol)
-
TLC Monitoring: If the starting material spot persists after 4 hours, add a catalytic amount of Sodium Iodide (Finkelstein condition) to accelerate the reaction via the in situ formation of Benzyl Iodide.
-
Workup pH: Ensure the aqueous wash is basic (
) to fully extract unreacted phenol into the aqueous layer, ensuring the organic layer contains only the neutral ether product.
References
-
Sigma-Aldrich. this compound Product Page (CAS 2296808-65-4). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for InChIKey OCRSQERWMNSRFH-UHFFFAOYSA-N. Retrieved from [1]
-
Common Organic Chemistry. Benzyl Bromide: Properties and Reactivity. Retrieved from
-
BLD Pharm. this compound MSDS and Structure. Retrieved from
Sources
An In-depth Technical Guide to the Differentiation of 1-(Benzyloxy)-3-ethoxybenzene and its 1,4-Isomer
Abstract
Positional isomerism, where molecules share the same chemical formula but differ in the spatial arrangement of functional groups, represents a critical challenge in chemical synthesis and pharmaceutical development. The subtle structural variance between isomers can lead to dramatically different physicochemical properties, biological activities, and toxicological profiles.[1][2] This guide provides a comprehensive technical examination of two such isomers: 1-(Benzyloxy)-3-ethoxybenzene (the meta-isomer) and 1-(Benzyloxy)-4-ethoxybenzene (the para-isomer). We will explore their structural and electronic differences, detail robust synthetic protocols, and present a multi-platform analytical strategy for their unambiguous differentiation and characterization, with a focus on the underlying scientific principles that govern these methodologies.
Foundational Principles: The Impact of Positional Isomerism
The core distinction between this compound and 1-(Benzyloxy)-4-ethoxybenzene lies in the substitution pattern on the benzene ring. This seemingly minor change—a shift of the ethoxy group from the meta (1,3) to the para (1,4) position relative to the benzyloxy group—has profound implications for molecular symmetry, electronic distribution, and intermolecular interactions.
-
1,4-Isomer (Para): This isomer possesses a higher degree of symmetry. The opposing positions of the electron-donating alkoxy groups can lead to a cancellation of dipole moments, resulting in a less polar molecule compared to its meta counterpart. This symmetry also simplifies its spectroscopic signatures.
-
1,3-Isomer (Meta): The asymmetric arrangement of the substituent groups results in a distinct dipole moment, rendering it a more polar molecule. This asymmetry ensures that each aromatic proton and carbon exists in a unique chemical environment, leading to more complex spectroscopic data.
The benzyloxy moiety is a significant pharmacophore in modern drug discovery, recognized for its role in the design of various therapeutic agents, including Monoamine Oxidase (MAO) inhibitors for neurological disorders.[3][4][5] Therefore, the ability to synthesize and confirm the isomeric purity of intermediates like these is not merely an academic exercise but a prerequisite for developing safe and effective pharmaceuticals.
Comparative Physicochemical Properties
The structural differences manifest in distinct physical properties that can be exploited for separation and characterization.
| Property | This compound (meta) | 1-(Benzyloxy)-4-ethoxybenzene (para) | Reference |
| Molecular Formula | C₁₅H₁₆O₂ | C₁₅H₁₆O₂ | [6] |
| Molecular Weight | 228.29 g/mol | 228.29 g/mol | [6] |
| Symmetry | Asymmetric (Cₛ) | Symmetric (C₂ᵥ) | N/A |
| Predicted Polarity | Higher dipole moment | Lower dipole moment | N/A |
| XLogP3 | 4.1 | 4.1 | [6] |
| Topological Polar Surface Area | 18.5 Ų | 18.5 Ų | [6] |
| Rotatable Bond Count | 5 | 5 | [6] |
Regioselective Synthesis: The Williamson Ether Synthesis
The Williamson ether synthesis is the most direct and reliable method for preparing these isomers.[7][8] It is an Sₙ2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.[8] The synthesis must be regioselective, starting from the appropriately substituted phenol precursor.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-ethoxybenzene (1,4-Isomer)
This protocol is representative and can be adapted for the 1,3-isomer by substituting 4-ethoxyphenol with 3-ethoxyphenol.
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxyphenol (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base.
-
Add acetone (or DMF) as the solvent to create a stirrable slurry. The choice of a polar aprotic solvent is crucial for promoting the Sₙ2 mechanism.[8]
-
-
Reaction Execution:
-
Begin vigorous stirring.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture. Benzyl bromide is an excellent substrate for Sₙ2 reactions due to the stability of the transition state and the primary nature of the carbon bearing the leaving group.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr byproduct).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-(Benzyloxy)-4-ethoxybenzene.
-
Analytical Methodologies for Isomer Differentiation
A combination of spectroscopic and chromatographic techniques is required for the unequivocal identification of each isomer and to confirm isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive tool for distinguishing these positional isomers.[9][10] The difference in molecular symmetry directly translates to unique and predictable NMR spectra.
-
¹H NMR Spectroscopy:
-
1,4-Isomer (Para): Due to its symmetry, the aromatic region will be simple. It will exhibit a classic AA'BB' system, appearing as two distinct doublets (each integrating to 2H), one for the protons ortho to the benzyloxy group and one for the protons ortho to the ethoxy group.
-
1,3-Isomer (Meta): The lack of symmetry means all four aromatic protons are chemically non-equivalent. This will result in a more complex region with four distinct signals, each with unique chemical shifts and coupling patterns (e.g., a triplet, a doublet of doublets, etc.).[10]
-
Shared Signals: Both isomers will show a triplet for the ethoxy -CH₃, a quartet for the ethoxy -OCH₂-, and a singlet for the benzyloxy -OCH₂-. The five protons of the benzyl group's phenyl ring will typically appear as a multiplet.[11]
-
-
¹³C NMR Spectroscopy:
-
1,4-Isomer (Para): Symmetry reduces the number of unique carbon signals. In the aromatic region, only four signals will be present (two for the substituted carbons and two for the proton-bearing carbons).
-
1,3-Isomer (Meta): All six carbons in the disubstituted benzene ring are chemically unique, resulting in six distinct signals in the aromatic region of the spectrum.
-
Protocol: Sample Preparation and NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer. The 2D spectra can help definitively assign the complex aromatic signals of the 1,3-isomer.[10]
Chromatographic Separation
The difference in polarity between the isomers allows for their effective separation using chromatography.[12][13]
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: The more polar meta-isomer will interact more strongly with a polar stationary phase (Normal Phase HPLC) or less strongly with a non-polar stationary phase (Reverse Phase HPLC).
-
Method: A C18 column (Reverse Phase) with a mobile phase of acetonitrile/water or methanol/water is a standard starting point. The less polar para-isomer will typically elute after the more polar meta-isomer in a reverse-phase system.
-
Protocol: Isomer Separation by Reverse Phase HPLC
-
System: An HPLC system with a UV detector (set to ~275 nm).
-
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection: Inject a solution of the isomeric mixture (~1 mg/mL in mobile phase).
-
Analysis: Monitor the chromatogram for two distinct peaks. The peak with the shorter retention time is expected to be the 1,3-isomer, while the later-eluting peak corresponds to the 1,4-isomer.
Infrared (IR) Spectroscopy
IR spectroscopy can provide corroborating evidence for the substitution pattern by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹).[14][15]
-
1,4-Disubstitution (Para): Characterized by a strong absorption band in the range of 840-810 cm⁻¹ .
-
1,3-Disubstitution (Meta): Characterized by two distinct bands: one strong absorption between 810-750 cm⁻¹ and another medium absorption between 725-680 cm⁻¹ .
Mass Spectrometry (MS)
While both isomers have the same molecular mass and will show an identical molecular ion peak (M⁺), their fragmentation patterns upon electron ionization (EI-MS) may show subtle differences. However, for positional isomers without significant ortho-effects, the mass spectra can be very similar, making MS a less reliable primary tool for differentiation compared to NMR.[16] It is primarily used to confirm the molecular weight.
Conclusion
The differentiation of this compound and 1-(Benzyloxy)-4-ethoxybenzene is a quintessential task in organic synthesis that highlights the importance of regiocontrol and rigorous analytical characterization. While sharing an identical chemical formula, their distinct substitution patterns create measurable differences in polarity, symmetry, and spectroscopic behavior. A logical workflow leveraging regioselective Williamson ether synthesis followed by a suite of analytical techniques—with NMR spectroscopy as the definitive arbiter—provides a robust system for their preparation and identification. For researchers in drug development, mastering this level of isomeric differentiation is fundamental to ensuring the synthesis of the correct molecular entity, thereby guaranteeing the validity of subsequent biological and clinical evaluations.
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Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. Available at: [Link]
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Kumar, A. & Singh, R. (2018). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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(Reference format not fully available from search result) 4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. Available at: [Link]
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Pharmacophore Exploration: Biological Activity of 1,3-Disubstituted Benzene Ether Derivatives
Executive Summary
This technical guide analyzes the pharmacophoric utility of 1,3-disubstituted benzene ether derivatives , a chemical class characterized by the meta-positioning of ether linkages on a benzene core. Unlike ortho- or para- isomers, the meta-orientation offers unique geometric folding (approx. 120° bond angle) and electronic decoupling that is critical for fitting into non-linear hydrophobic pockets of enzymes and receptors.
This guide focuses on two high-value therapeutic applications: Immune Checkpoint Inhibition (PD-1/PD-L1) and Melanogenesis Inhibition (Tyrosinase) . It provides actionable synthesis protocols, structure-activity relationship (SAR) insights, and validated screening methodologies for researchers in medicinal chemistry.
Part 1: The "Meta-Effect" in Medicinal Chemistry
Structural Geometry & Electronic Decoupling
The 1,3-disubstituted benzene ether scaffold (often derived from resorcinol ) is a privileged structure in drug design due to its ability to mimic the "kinked" geometry of bioactive peptides and biaryls without the metabolic instability of esters.
-
Conformational Flexibility: The ether oxygen atoms act as rotatable hinges, allowing the two aryl/alkyl wings to adopt a "butterfly" conformation. This is essential for binding to the PD-L1 dimer interface.
-
Metabolic Stability: Unlike 1,3-diesters, the ether linkage is resistant to plasma esterases, significantly improving half-life (
) in vivo. -
Lipophilicity Modulation: The ether oxygen contributes to hydrogen bond accepting (HBA) capacity while maintaining high lipophilicity (cLogP), facilitating membrane permeability.
Structure-Activity Relationship (SAR)
The biological activity of these derivatives hinges on the nature of the substituents at the
| Feature | Effect on Activity | Mechanism |
| Linker Type | Ether (-O-) > Ester (-COO-) | Ether provides rotational freedom and metabolic stability. |
| Substituent Bulk | Biphenyl/Naphthyl groups | Increases hydrophobic contact area (Van der Waals forces) in large pockets (e.g., PD-L1). |
| Core Substitution | 4,6-dihalo substitution | Electron-withdrawing groups on the central ring can modulate the acidity of any remaining phenols or alter |
Part 2: Therapeutic Applications[1][2][3][4][5]
Immuno-Oncology: PD-1/PD-L1 Small Molecule Inhibitors
Recent studies (e.g., Chen et al., 2021) have identified resorcinol biphenyl ethers as potent inhibitors of the PD-1/PD-L1 interaction.[1] Unlike monoclonal antibodies, these small molecules can penetrate solid tumors more effectively.
-
Mechanism: These compounds induce the dimerization of PD-L1, effectively locking the protein in a non-functional state and preventing it from binding to PD-1 on T-cells.
-
Key Compound: CH1 (a resorcinol biphenyl ether) demonstrated an
of 56.58 nM in HTRF assays and significant tumor growth inhibition (TGI) in humanized mouse models.[1]
Dermatological Therapeutics: Tyrosinase Inhibition
Resorcinol mono- and di-ethers are classic tyrosinase inhibitors used in treating hyperpigmentation.
-
Mechanism: They act as structural analogues of L-DOPA (the natural substrate). The 1,3-oxygenation pattern matches the binuclear copper active site of tyrosinase.
-
Lipophilicity Factor: Derivatives with medium-length alkyl chains (e.g., butyl, hexyl) at the 4-position (4-alkylresorcinol ethers) show optimal skin penetration and enzyme inhibition.
Part 3: Experimental Protocols
Synthesis of 1,3-Bis(benzyloxy)benzene Derivatives
Objective: To synthesize a core resorcinol diether scaffold via Williamson Ether Synthesis.
Reagents: Resorcinol (1.0 eq), Benzyl bromide derivative (2.2 eq),
Protocol:
-
Dissolution: Dissolve resorcinol (110 mg, 1 mmol) in anhydrous acetone (10 mL) in a round-bottom flask.
-
Base Activation: Add anhydrous potassium carbonate (
, 414 mg, 3 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation. -
Alkylation: Dropwise add the substituted benzyl bromide (2.2 mmol).
-
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2). -
Work-up: Cool to RT, filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over
.[2] Purify via silica gel column chromatography.
PD-1/PD-L1 Homogenous Time-Resolved Fluorescence (HTRF) Assay
Objective: To quantify the inhibition of PD-1/PD-L1 binding by the synthesized ether derivative.[1]
Principle: Uses a donor-labeled PD-L1 and an acceptor-labeled PD-1. Binding brings labels into proximity, generating a FRET signal. Inhibitors disrupt this, decreasing the signal.
Protocol:
-
Preparation: Dilute compounds in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20).
-
Incubation: Add 2 µL of compound to a 384-well low-volume white plate.
-
Protein Addition: Add 4 µL of Tag1-PD-L1 (Human, recombinant) and 4 µL of Tag2-PD-1.
-
Detection Reagents: Add 10 µL of Anti-Tag1-Eu3+ (Donor) and Anti-Tag2-d2 (Acceptor).
-
Equilibrium: Incubate for 2 hours at room temperature in the dark.
-
Measurement: Read fluorescence at 665 nm and 620 nm using a microplate reader (e.g., Tecan Infinite).
-
Calculation: Calculate HTRF Ratio =
. Determine using a 4-parameter logistic fit.
Part 4: Visualization of Signaling & Workflows
Mechanism of Action: PD-L1 Dimerization
The following diagram illustrates how 1,3-disubstituted benzene ethers induce PD-L1 dimerization, blocking the T-cell checkpoint signal.
Caption: Mechanism of PD-L1 inhibition by 1,3-benzene ethers, promoting dimerization and restoring T-cell activity.
Experimental Workflow: Synthesis to Screening
This workflow outlines the critical path from chemical synthesis to biological validation.
Caption: Integrated workflow for developing 1,3-disubstituted benzene ethers from synthesis to in vivo validation.
References
-
Chen, J., et al. (2021). Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1. Biochemical Pharmacology.
-
Shimizu, K., et al. (2019). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules (MDPI).
-
Lin, M.C., et al. (2007). Benzene-1,2-, 1,3-, and 1,4-di-N-substituted carbamates as conformationally constrained inhibitors of acetylcholinesterase. Journal of Biochemical and Molecular Toxicology.
-
Uyanik, A., et al. (2010). Antimicrobial and Antifungal Activity Study of Poly Substituted Benzene Derivatives. Journal of the Turkish Chemical Society.
-
Mattos, C., et al. (2020). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules (MDPI).
Sources
Technical Guide: Synthesis Pathways for Benzyloxy-Ethoxybenzene Scaffolds
This technical guide details the synthesis of 1-(benzyloxy)-4-ethoxybenzene , a privileged scaffold in medicinal chemistry found in tyrosine kinase inhibitors, PPAR agonists, and bactericides.
The narrative prioritizes the Sequential Williamson Ether Synthesis as the industry standard for scalability and cost-efficiency, while introducing Mitsunobu Coupling for high-precision applications.
Executive Summary & Strategic Importance
1-(Benzyloxy)-4-ethoxybenzene (CAS: 69697-44-5) serves as a critical linker in drug discovery. Its dual-ether structure provides a lipophilic spacer that maintains electronic richness in the central benzene ring, essential for
From a process chemistry perspective, the synthesis challenges lie not in the bond formation itself—which relies on established
Core Retrosynthetic Analysis
The molecule is best disconnected at the ether oxygen bonds. The strategic decision is determining which ether to install first: the benzyl (Bn) or the ethyl (Et) group.
Pathway A (The Monobenzone Route): Hydroquinone
-
Advantage:[1][2][3][4] 4-(Benzyloxy)phenol is a stable, crystalline solid (Monobenzone) that is easy to purify, removing bis-benzylated byproducts early.
Pathway B (The Ethoxyphenol Route): Hydroquinone
-
Advantage:[1][2][3][4] Useful if the ethyl group is the diversity point in a library, but 4-ethoxyphenol is more prone to oxidation than the benzyl ether.
Pathway Map & Logic
The following diagram visualizes the competing pathways and the decision logic for process chemists.
Caption: Comparative logic flow for the synthesis of 1-(benzyloxy)-4-ethoxybenzene via Route A (Preferred) and Route B.
Primary Protocol: The "Monobenzone" Route (Route A)
This route is authoritative because it isolates 4-(benzyloxy)phenol , a stable intermediate that allows for rigorous purification before the final step. This prevents the "carry-over" of bis-alkylated impurities.
Step 1: Selective Mono-benzylation of Hydroquinone
Objective: Desymmetrize hydroquinone to install the benzyl group. Challenge: Preventing the formation of 1,4-bis(benzyloxy)benzene.
Reagents & Conditions:
-
Substrate: Hydroquinone (1.0 equiv)
-
Alkylating Agent: Benzyl bromide (1.0 equiv)
-
Base: Potassium Carbonate (
) (0.5 equiv - Stoichiometry is critical here) -
Solvent: Acetone or Acetonitrile (Reagent Grade)
Detailed Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Hydroquinone (11.0 g, 100 mmol) in Acetone (150 mL).
-
Base Addition: Add anhydrous
(6.9 g, 50 mmol). Note: Using a deficit of base relative to the diol helps statistically favor mono-deprotonation. -
Alkylation: Add Benzyl bromide (17.1 g, 100 mmol) dropwise over 30 minutes at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 24 hours. Monitor via TLC (Hexane:EtOAc 4:1). -
Workup:
-
Filter off the inorganic salts while hot.
-
Purification (Critical): The residue will contain unreacted hydroquinone, the desired mono-ether, and the bis-ether.
-
Suspend the crude solid in hot water (
). The unreacted hydroquinone dissolves; the ethers do not. Filter the insoluble material.[6] -
Recrystallize the insoluble solid from Ethanol/Water (1:1).
-
Yield: Expect 60-70% of 4-(benzyloxy)phenol as white crystals (mp 120-122°C).
-
Step 2: Ethylation of 4-(Benzyloxy)phenol
Objective: Alkylate the remaining phenol to form the target mixed ether.
Mechanism: Standard Williamson Ether Synthesis (
Reagents & Conditions:
-
Substrate: 4-(Benzyloxy)phenol (from Step 1)
-
Alkylating Agent: Iodoethane (Ethyl Iodide) or Bromoethane (1.2 equiv)
-
Base: Cesium Carbonate (
) or (2.0 equiv)[6] -
Solvent: DMF (Dimethylformamide) - Promotes
via polar aprotic solvation.
Detailed Protocol:
-
Solvation: Dissolve 4-(benzyloxy)phenol (2.0 g, 10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (
or Ar). -
Deprotonation: Add
(6.5 g, 20 mmol). Stir at room temperature for 15 minutes. The solution may darken slightly as the phenoxide forms. -
Addition: Add Iodoethane (1.9 g, 12 mmol) via syringe.
-
Reaction: Stir at
for 4-6 hours.-
Validation: TLC should show the disappearance of the starting phenol (
) and appearance of the non-polar product ( in Hexane:EtOAc 4:1).
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.[8]
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with 1M NaOH (to remove trace unreacted phenol), water, and brine.
-
Dry over
and concentrate.
-
-
Final Yield: Expect >90% yield of 1-(benzyloxy)-4-ethoxybenzene as a white solid or off-white oil.
Alternative Pathway: Mitsunobu Coupling
For substrates where the "ethyl" group is actually a complex alcohol that cannot be converted to a halide (e.g., a chiral secondary alcohol), the Williamson ether synthesis fails due to competing elimination. In these cases, the Mitsunobu reaction is the authoritative choice.
Reaction Scheme:
Protocol Summary:
-
Dissolve 4-(benzyloxy)phenol (1.0 equiv), the Target Alcohol (1.0 equiv), and Triphenylphosphine (
, 1.2 equiv) in anhydrous THF at . -
Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise.
-
Stir at room temperature overnight.
-
Note: This method is atom-uneconomical for simple ethyl groups but indispensable for complex analogs.
Quantitative Data Summary
| Parameter | Route A (Benzylation First) | Route B (Ethylation First) | Mitsunobu (Complex R) |
| Overall Yield | 55 - 65% | 40 - 50% | 30 - 50% |
| Purification Ease | High (Crystalline intermediate) | Medium (Oily intermediate) | Low (Phosphine oxide removal) |
| Cost Efficiency | High (Cheap reagents) | High | Low (DIAD/PPh3 expensive) |
| Scalability | Kilogram scale | Kilogram scale | Gram scale |
| Atom Economy | High (HBr byproduct) | High | Low |
Critical Process Parameters (CPP) & Troubleshooting
Solvent Selection[5][6][9][10]
-
Acetone: Excellent for Step 1 (Reflux at
). Easy to remove. -
DMF: Essential for Step 2 if using Ethyl Bromide/Iodide to accelerate the
reaction. -
Ethanol: Avoid as a solvent for the reaction itself; ethoxide formation can compete with phenoxide formation. Use only for recrystallization.
Impurity Profile
-
Bis-alkylation: In Step 1, if you use excess base or alkylating agent, you will form 1,4-bis(benzyloxy)benzene. Remedy: Keep conversion of Hydroquinone to ~70% and recycle the unreacted starting material.
-
C-Alkylation: Rare with simple halides and carbonate bases, but possible if using strong bases like NaH at high temperatures. Stick to
.
Safety (HSE)
-
Benzyl Bromide: Potent lachrymator. Handle only in a fume hood.
-
Ethyl Iodide: Alkylating agent; potential carcinogen.
References
-
Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. ResearchGate. [Link]
-
1-(Benzyloxy)-4-ethoxybenzene Chemical Properties. PubChem. [Link][9]
-
Williamson Ether Synthesis: General Procedure for O-Alkylation. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction: Mechanism and Modifications. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103159627A - Synthetic method for hydroquinone monobenzoate - Google Patents [patents.google.com]
- 3. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 4. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-(Benzyloxy)-4-ethoxybenzene | C15H16O2 | CID 10680864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Scale-up synthesis methods for meta-benzyloxy phenetole
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 1-(Benzyloxy)-3-ethoxybenzene CAS: 69697-44-5 Molecular Weight: 228.29 g/mol Physical State: Viscous oil / Low-melting solid (dependent on purity)
This guide details the process engineering and chemical protocols required to scale the synthesis of meta-benzyloxy phenetole from gram-scale discovery to kilogram-scale pilot production. While direct alkylation of resorcinol is chemically possible, it suffers from statistical product mixtures (mono- vs. bis-alkylation) that cripple yield and complicate purification on a large scale.
Therefore, this protocol utilizes a convergent synthesis strategy starting from commercially available 3-ethoxyphenol . This approach ensures regioselectivity, minimizes waste, and allows for a robust safety profile suitable for GMP environments.
Retrosynthetic Logic
The meta-substitution pattern is locked in by the starting material. The critical bond formation is the ether linkage between the phenolic oxygen and the benzyl group.
-
Disconnection: O-Benzyl bond.
-
Synthons: 3-Ethoxyphenolate anion (Nucleophile) + Benzyl electrophile.
-
Reagent Selection:
-
Electrophile:[1]Benzyl Chloride is selected over Benzyl Bromide for scale-up due to lower cost, higher atom economy, and sufficient reactivity without the runaway exotherm risks of the bromide.
-
Base:Potassium Carbonate (K₂CO₃) is preferred over Sodium Hydride (NaH). NaH generates hydrogen gas (explosion hazard) and requires anhydrous conditions. K₂CO₃ allows for a milder, heterogeneous reaction that is easily controlled.
-
Solvent:Methyl Ethyl Ketone (MEK) or Acetonitrile . MEK is the industry standard for Williamson ether synthesis due to its optimal boiling point (80°C), which provides sufficient activation energy for the alkylation while remaining easy to remove/recycle.
-
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Scale: 1.0 kg Input (Pilot Scale) Reaction Type: Williamson Ether Synthesis (Heterogeneous)
1. Reagents & Stoichiometry
| Reagent | CAS | MW ( g/mol ) | Equiv. | Mass/Vol | Density |
| 3-Ethoxyphenol | 621-32-9 | 138.16 | 1.00 | 1.00 kg | 1.07 g/mL |
| Benzyl Chloride | 100-44-7 | 126.58 | 1.10 | 1.01 kg | 1.10 g/mL |
| Potassium Carbonate (Granular) | 584-08-7 | 138.21 | 1.50 | 1.50 kg | Solid |
| Potassium Iodide (Catalyst) | 7681-11-0 | 166.00 | 0.05 | 60.0 g | Solid |
| MEK (2-Butanone) | 78-93-3 | 72.11 | N/A | 5.0 L | 0.80 g/mL |
2. Equipment Setup
-
Reactor: 10-20 L Glass-Lined Reactor or Jacketed Flask.
-
Agitation: Overhead stirrer with pitched-blade impeller (critical for suspending K₂CO₃).
-
Condenser: Reflux condenser cooled to 5°C.
-
Addition: Pressure-equalizing addition funnel or metering pump.
3. Step-by-Step Methodology
-
Step 1: Charge & Activation
-
Purge reactor with Nitrogen (N₂) to remove oxygen (prevents phenol oxidation).
-
Charge MEK (4.0 L) and 3-Ethoxyphenol (1.0 kg) . Stir at 200 RPM until dissolved.
-
Add Potassium Carbonate (1.50 kg) and Potassium Iodide (60 g) .
-
Note: The mixture will be a slurry. KI acts as a catalyst (Finkelstein reaction in situ) to convert trace benzyl chloride to the more reactive benzyl iodide, significantly accelerating the rate.
-
-
Step 2: Controlled Addition
-
Heat the slurry to 60°C .
-
Begin dropwise addition of Benzyl Chloride (1.01 kg) over 60-90 minutes .
-
Critical Control: Monitor internal temperature.[2] Benzylation is exothermic. Do not allow temperature to exceed 75°C during addition.
-
-
Step 3: Reaction Phase
-
After addition, heat the mixture to Reflux (approx. 80°C) .
-
Maintain reflux for 6–8 hours .
-
IPC (In-Process Control): Sample every 2 hours. Analyze by HPLC or GC.[3]
-
Endpoint: < 1.0% unreacted 3-ethoxyphenol. If reaction stalls, add 0.1 eq of Benzyl Chloride.
-
-
Step 4: Work-Up
-
Cool reaction mixture to 25°C .
-
Filtration: Filter the slurry to remove solid salts (KCl, unreacted K₂CO₃). Rinse the filter cake with MEK (1.0 L).
-
Safety: The filter cake contains residual benzyl chloride traces. Handle with proper PPE.
-
Concentration: Transfer filtrate to a rotovap or distillation unit. Strip solvent under reduced pressure (50°C, 200 mbar) to recover MEK.
-
Aqueous Wash: Dissolve the oily residue in Toluene (3.0 L) . Wash with:
-
Water (2 x 1.0 L) to remove inorganic traces.
-
1M NaOH (1.0 L) to remove any unreacted phenolic starting material (Critical for purity).
-
Brine (1.0 L).
-
-
Dry organic layer over MgSO₄, filter, and concentrate to yield the Crude Oil .
-
-
Step 5: Purification (Distillation)
-
The crude product is a high-boiling oil.
-
Perform High Vacuum Distillation .
-
Conditions: Vacuum < 1 mmHg (Torr). Oil bath/Mantle temp: ~180-220°C.
-
Fractions: Collect the main fraction. Discard light foreshots (residual solvent/benzyl chloride).
-
Expected Yield: 85–92% (approx. 1.45 kg).
-
Purity: >98% (GC/HPLC).
-
Part 3: Process Safety & Engineering Controls
1. Thermal Hazard Management
The alkylation of phenols is exothermic (
-
Control: Use a metering pump interlocked with a temperature sensor. If
, the pump stops automatically.
2. Genotoxicity Control (Benzyl Chloride) Benzyl chloride is a known alkylating agent and potential genotoxin.
-
Excess Reagent: We use a slight excess (1.1 eq) to drive the reaction.
-
Quenching: The post-reaction wash with 1M NaOH / Ammonia can help hydrolyze/neutralize residual benzyl chloride to benzyl alcohol/amine, which are easier to purge.
-
Monitoring: Final product must be tested for residual Benzyl Chloride (Limit typically < 10 ppm for pharmaceutical intermediates).
3. Solvent Recovery MEK forms an azeotrope with water but can be dried and recycled. In this process, the MEK recovered from the filtration step is dry enough to be reused directly in the next batch after a simple QC check for water content (<0.5%).
Part 4: Visualizations
Figure 1: Reaction Scheme & Mechanism
Caption: Convergent synthesis via Williamson Etherification. KI accelerates the reaction via in-situ iodination.
Figure 2: Process Workflow Logic
Caption: Operational workflow for the isolation and purification of meta-benzyloxy phenetole.
Part 5: Analytical Specifications
To ensure the protocol is "self-validating," the following analytical markers must be met:
| Parameter | Method | Specification | Rationale |
| Appearance | Visual | Clear, colorless to pale yellow oil | Dark color indicates oxidation or polymerization. |
| Assay | HPLC/GC | > 98.0% a/a | Standard purity for intermediates. |
| Start Material | HPLC | < 0.5% | Unreacted phenol affects downstream chemistry. |
| Benzyl Chloride | GC-MS | < 20 ppm | Genotoxic impurity control. |
| Water Content | Karl Fischer | < 0.1% | Critical if used in water-sensitive next steps. |
References
-
PubChem. (n.d.).[4] this compound. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]
- Organic Process Research & Development. (2013). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. ACS Publications.
- Chemical Reviews. (2021). Scale-Up of Oxygen-Releasing Elimination Reactions. (Reference for general phenolic scale-up safety protocols).
Sources
Application Note: Chemoselective Deprotection of Benzyl Groups in Ethoxybenzenes
Executive Summary
The selective deprotection of a benzyl (Bn) group in the presence of an ethoxy (Et) moiety presents a classic chemoselectivity challenge. Both functional groups are ethers; however, the benzyl ether possesses a labile C-O bond activated by the aromatic ring (benzylic position), whereas the ethyl ether is a robust alkyl aryl ether.
This Application Note provides three validated protocols to achieve this transformation. The Catalytic Hydrogenolysis method is the industry "Gold Standard" for its high fidelity. The Lewis Acid-Mediated and Brønsted Acid "Push-Pull" methods are presented as alternatives for substrates containing reducible functionalities (e.g., alkenes, nitro groups) that are incompatible with hydrogenation.
Strategic Decision Framework
Before selecting a protocol, analyze the substrate's functional group profile using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate deprotection reagent based on substrate functionality.
Method A: Catalytic Hydrogenolysis (Gold Standard)
Mechanism: Heterogeneous catalysis involving oxidative addition of the benzylic C-O bond to the Pd surface, followed by hydrogenolysis.[1] The ethyl ether bond is too strong to undergo oxidative addition under these conditions.
Reagents & Equipment[1][2][3]
-
Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type E101 (or equivalent).
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Hydrogen Source: H₂ gas (balloon or Parr shaker) or Ammonium Formate (transfer hydrogenation).
Protocol
-
Preparation: Dissolve the substrate (1.0 equiv) in EtOH (0.1 M concentration).
-
Note: If solubility is poor, use a 1:1 mixture of EtOAc/EtOH.
-
-
Catalyst Addition: Under an Argon atmosphere, carefully add 10 wt% of the Pd/C catalyst.
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if handling large scales.
-
-
Hydrogenation: Purge the vessel with H₂ gas three times. Maintain a positive pressure of H₂ (1 atm/balloon is usually sufficient).
-
Monitoring: Stir vigorously at Room Temperature (RT). Monitor by TLC.
-
Endpoint: Disappearance of the benzyl ether. The ethyl ether will remain untouched.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The resulting phenol is often pure enough for subsequent steps.
Why it works: The bond dissociation energy (BDE) of the benzylic C-O bond (~65 kcal/mol) is significantly lower than that of the ethoxy C-O bond (~90 kcal/mol), allowing for absolute chemoselectivity.
Method B: Lewis Acid-Mediated Cleavage (BCl₃)
Mechanism: Boron trichloride coordinates to the ether oxygen. The complex breaks down via an Sɴ1-like pathway (if the cation is stable) or nucleophilic attack by Cl⁻.
Critical Constraint: Do NOT use Boron Tribromide (BBr₃). BBr₃ is a potent ether cleavage reagent that will demethylate/deethylate the ethoxy group, destroying your target. BCl₃ is milder and can be tuned by temperature.
Protocol
-
Setup: Flame-dry a round-bottom flask and cool to -78°C under N₂.
-
Solvation: Dissolve substrate in anhydrous Dichloromethane (DCM).
-
Addition: Add BCl₃ (1.1 - 1.5 equiv, 1M in DCM) dropwise.
-
Note: The addition must be slow to prevent exotherms which could trigger ethyl cleavage.
-
-
Reaction: Stir at -78°C for 1 hour. If no reaction occurs, slowly warm to 0°C. Do not exceed 0°C.
-
Quench: Quench with MeOH at low temperature, then add saturated NaHCO₃.
-
Workup: Extract with DCM, dry over MgSO₄, and concentrate.
Method C: Brønsted Acid "Push-Pull" (TFA / Thioanisole)
Mechanism: This method utilizes a "hard" acid to protonate the ether oxygen and a "soft" nucleophile (thioanisole) to attack the soft benzylic carbon. This is an Sɴ2-type displacement that avoids the harshness of Lewis acids.
Figure 2: The "Push-Pull" mechanism. The soft sulfur atom selectively attacks the benzylic carbon, leaving the harder ethyl group intact.
Protocol
-
Reagent Cocktail: Prepare a mixture of Trifluoroacetic Acid (TFA) and Thioanisole (10:1 ratio).
-
Reaction: Add the substrate to the cocktail at 0°C.
-
Temperature: Allow to warm to RT. Stir for 1–4 hours.
-
Workup: Evaporate the TFA under reduced pressure.
-
Purification: The residue will contain the product and benzyl-thioanisole byproduct. Flash chromatography is required to separate the phenol from the sulfide byproduct.
Comparative Data Summary
| Feature | Method A: Hydrogenolysis | Method B: BCl₃ | Method C: TFA/Thioanisole |
| Selectivity (Bn vs Et) | Excellent | Good (Temp dependent) | Very Good |
| Reaction Time | 1 - 12 h | 1 - 3 h | 2 - 6 h |
| Reducible Groups | Incompatible (reduces NO₂, alkenes) | Compatible | Compatible |
| Acid Sensitivity | Neutral conditions available | High (Strong Lewis Acid) | High (Strong Brønsted Acid) |
| Byproducts | Toluene (volatile) | Benzyl chloride | Benzyl sulfide (requires column) |
| Scalability | High | Medium | Medium |
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] 5th Edition. John Wiley & Sons.[1] (The definitive guide on Bn vs Et stability).
-
Selective Cleavage of Benzyl Ethers using BCl3 . Congreve, M. S., et al. (1993).[2] Synlett, 1993(09), 663-664. (Protocol for BCl3 selectivity).
-
Mechanism of Acid-Labile Protecting Groups . Sigma-Aldrich / Merck Technical Notes on Peptide Synthesis (TFA/Thioanisole mechanisms).
-
Catalytic Hydrogenolysis Overview . Common Organic Chemistry. (Standard protocols for Pd/C).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Regioselectivity in Meta-Substitution Reactions
Welcome to the technical support center for troubleshooting regioselectivity in electrophilic aromatic substitution (EAS) reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving desired meta-substitution patterns. Here, we will explore the underlying principles of regioselectivity and provide practical, step-by-step guidance to diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a meta-substitution, but I am getting a mixture of ortho, para, and meta products. What is the primary reason for this lack of selectivity?
The regioselectivity of electrophilic aromatic substitution is primarily governed by the electronic properties of the substituent already present on the aromatic ring.[1][2] Substituents are broadly classified as either activating (ortho-, para-directing) or deactivating (meta-directing).[3][4] If you are observing a mixture of products, it is crucial to first re-evaluate the directing nature of your substituent.
-
Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction.[3][5] This stabilization is most effective when the electrophile attacks the ortho or para positions. Examples include alkyl, hydroxyl, and amino groups.[4]
-
Deactivating Groups: These groups withdraw electron density from the ring, which destabilizes the arenium ion.[3] While all positions are deactivated, the meta position is the least destabilized, making it the preferred site of attack.[3][6] Common meta-directing groups include nitro (-NO2), carbonyl (-C=O), and cyano (-CN) groups.[4][7]
Low regioselectivity often arises when the directing effect of the substituent is not strong enough or when competing electronic and steric factors are at play.
Q2: My substituent is supposed to be a meta-director, but I'm still seeing significant ortho and para isomers. Why is this happening?
Even with a meta-directing group, obtaining exclusive meta-substitution can be challenging. Several factors can lead to the formation of undesired ortho and para isomers:
-
Reaction Conditions: Temperature and reaction time can significantly influence the product distribution. In some cases, the reaction may be under kinetic control at lower temperatures, favoring the faster-formed product, while at higher temperatures, it may shift to thermodynamic control, favoring the more stable product.[8][9] It's possible that one of the minor isomers is the thermodynamic product.
-
Steric Effects: While electronic effects are generally the dominant factor, steric hindrance can influence the ortho:para ratio and, in some cases, lead to unexpected product distributions.[10][11] If the meta position is sterically hindered, the electrophile may be forced to attack the less hindered ortho or para positions.
-
Catalyst Choice: The nature of the catalyst can influence the effective size and reactivity of the electrophile, thereby altering the regioselectivity.[12][13] Some catalysts might favor the formation of a particular isomer due to their shape or coordination properties.
-
Substituent Ambiguity: Some groups can exhibit both electron-donating and electron-withdrawing properties. For instance, halogens are deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation.[5] It is crucial to understand the nuanced electronic nature of your specific substituent.
Q3: How can I systematically troubleshoot and improve the meta-selectivity of my reaction?
Improving meta-selectivity requires a systematic approach to identify and address the root cause of the poor regioselectivity. The following troubleshooting guide provides a logical workflow to optimize your reaction.
Troubleshooting Guide: Enhancing Meta-Selectivity
This guide is structured to help you diagnose the problem and implement effective solutions.
Step 1: Verify the Directing Nature of Your Substituent
The first and most critical step is to confirm that your substituent is indeed a meta-director under your reaction conditions.
Common Pitfall: Assuming a group is a meta-director without considering potential side reactions or interactions. For example, an amino group (-NH2), which is strongly activating and ortho-, para-directing, can be protonated under acidic conditions to form an ammonium ion (-NH3+), which is a meta-director.[3]
Protocol for Verifying Substituent Behavior:
-
Literature Review: Conduct a thorough search for the specific electrophilic aromatic substitution reaction you are performing with your substituted benzene. Pay close attention to reported product distributions under various conditions.
-
Control Experiment: If feasible, run the reaction with a known compound that has a strong and unambiguous meta-directing group (e.g., nitrobenzene) under your standard conditions. This will help validate your experimental setup and reagents.
Step 2: Optimize Reaction Conditions
The interplay between kinetics and thermodynamics can be a major factor in regioselectivity.[8][14]
Key Parameters to Investigate:
-
Temperature:
-
Low Temperature: Running the reaction at a lower temperature generally favors the kinetically controlled product, which is the one that forms the fastest.[9]
-
High Temperature: Higher temperatures can allow the reaction to reach equilibrium, favoring the thermodynamically most stable product.[9]
-
-
Reaction Time:
-
Short Reaction Time: Favors the kinetic product.
-
Long Reaction Time: Allows for potential isomerization to the thermodynamic product.
-
Experimental Protocol for Optimizing Temperature and Time:
-
Set up a series of small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C).
-
At each temperature, take aliquots at different time points (e.g., 1h, 4h, 12h, 24h).
-
Quench the reaction and analyze the product mixture by a suitable method (e.g., GC-MS, HPLC, or NMR) to determine the isomer ratios.
Data Interpretation:
| Temperature | Reaction Time | % Meta Isomer | % Ortho Isomer | % Para Isomer |
| 0 °C | 1 h | 85 | 10 | 5 |
| 0 °C | 12 h | 84 | 11 | 5 |
| 50 °C | 1 h | 75 | 15 | 10 |
| 50 °C | 12 h | 60 | 25 | 15 |
Table 1: Example data from a temperature and time optimization study, suggesting that lower temperatures and shorter reaction times favor the formation of the meta isomer.
Step 3: Evaluate the Role of the Catalyst and Solvent
The catalyst and solvent system can have a profound impact on the reaction's outcome.
-
Catalyst:
-
Lewis Acids: In reactions like Friedel-Crafts alkylation and acylation, the choice and amount of Lewis acid (e.g., AlCl3, FeCl3) can affect the reactivity of the electrophile and potentially influence regioselectivity.[15]
-
Solid Acid Catalysts: Zeolites and other solid acids can offer shape selectivity, favoring the formation of isomers that can fit within their pores.[13] This can be a powerful tool for directing substitution.
-
-
Solvent:
-
The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction pathway.[16] Experimenting with solvents of different polarities (e.g., dichloromethane, nitrobenzene, carbon disulfide) is recommended.
-
Experimental Workflow for Catalyst and Solvent Screening:
Caption: A flowchart for systematically screening catalysts and solvents to improve meta-selectivity.
Step 4: Consider Advanced Strategies
If conventional methods fail to provide the desired selectivity, more advanced strategies may be necessary.
-
Blocking Groups: In some cases, it may be possible to temporarily block the more reactive ortho and para positions with a removable group. This forces the electrophile to attack the meta position. After the reaction, the blocking group is removed.
-
Directed Ortho Metalation (DoM) followed by Isomerization: While DoM is an ortho-directing strategy, under certain conditions, it may be possible to isomerize the product to a more stable meta-substituted derivative.
-
Use of a "Meta-Directing" Activating Group: In some synthetic routes, it might be advantageous to start with an ortho-, para-directing group, perform the desired substitution, and then chemically modify that group into a meta-director for subsequent reactions. For instance, a hydroxyl group can be converted to a sulfonate ester.
Conceptual Workflow for Using a Blocking Group:
Caption: A conceptual diagram illustrating the use of a blocking group to achieve meta-substitution.
By systematically working through these troubleshooting steps, you can gain a deeper understanding of your reaction and significantly improve the regioselectivity towards the desired meta product.
References
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Praxis Academic. (2021, November 24). Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything! [Video]. YouTube. [Link]
-
StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]
-
ChemHelp ASAP. (2022, February 4). predicting regioselectivity in EAS reactions [Video]. YouTube. [Link]
-
Allery, B. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS, 118(39), e2110243118. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]
-
Vollhardt, K. P. C., & Schore, N. E. (n.d.). Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Meta Selectivity in the Friedel−Crafts Reaction Induced by a Faujasite-Type Zeolite. Retrieved from [Link]
-
Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Toward a new approach for the meta-selective Friedel–Crafts.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Retrieved from [Link]
-
Chad's Prep. (2021, March 8). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Meta Substitution on Activated Aromatic Ring. Retrieved from [Link]
-
ORCA - Cardiff University. (2023, May 19). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Retrieved from [Link]
-
ACS Publications. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
RSC Publishing. (2023, February 28). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Retrieved from [Link]
-
ResearchGate. (2014, November 4). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from [Link]
-
AK Lectures. (2015, January 5). Meta Substitution Example. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Oxford Academic. (n.d.). Novel meta-Selective Friedel–Crafts Acylation of Phenylsilsesquioxane. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
AK LECTURES. (2014, June 16). Meta Substitution Example [Video]. YouTube. [Link]
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- 16. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
Technical Support Center: Optimizing Phase Transfer Catalysis for Benzyl Ether Formation
Welcome to the technical support center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of benzyl ether formation via PTC-mediated Williamson ether synthesis. Here, we move beyond basic protocols to address the specific, practical challenges you may encounter in the lab, providing expert insights to optimize your reactions for yield, purity, and efficiency.
Core Principles: The PTC Engine for Etherification
Phase Transfer Catalysis (PTC) is a powerful technique that overcomes the mutual insolubility of reactants, a common hurdle in organic synthesis.[1][2] In the context of benzyl ether formation—a classic Williamson ether synthesis—the challenge lies in reacting a water-soluble base (like NaOH or KOH) with an alcohol to form an alkoxide, which must then react with a benzyl halide typically dissolved in an immiscible organic solvent.[3][4]
The PTC catalyst, usually a quaternary ammonium or phosphonium salt (Q⁺X⁻), acts as a shuttle.[5] It transports the nucleophile (alkoxide, RO⁻) from the aqueous or solid phase into the organic phase where the reaction with the electrophile (benzyl halide) occurs. The key to PTC's effectiveness is the generation of a "naked," highly reactive anion in the organic phase, free from strong solvation by water.[5]
Below is a diagram illustrating the fundamental catalytic cycle.
Sources
Technical Support Center: Strategic Benzyl Deprotection in the Presence of Ethoxy Groups
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to overcome common challenges in synthetic chemistry. This guide focuses on a frequent yet critical issue: the selective deprotection of a benzyl (Bn) ether without cleaving a stable ethoxy group within the same molecule.
The benzyl group is a workhorse for protecting hydroxyl functionalities due to its general stability and multiple removal strategies. However, the presence of other acid-sensitive groups, such as an ethoxy ether, necessitates a carefully chosen deprotection strategy. Standard acidic methods that cleave benzyl ethers can readily hydrolyze other ethers, leading to undesired side products and reduced yields. This guide will walk you through troubleshooting this issue and provide robust, field-proven protocols.
Troubleshooting Guide: Preventing Ethoxy Group Hydrolysis
This section is designed to help you diagnose issues in your reaction and select an appropriate deprotection strategy.
Question 1: I'm attempting to deprotect a benzyl ether, but I'm also observing the cleavage of my ethoxy group. What is the most likely cause?
Answer: The most common reason for unintended ethoxy group cleavage is the use of strongly acidic conditions.[1][2][3] Many classic benzyl deprotection methods rely on strong Brønsted or Lewis acids (e.g., HBr, HI, BBr₃, BCl₃).[3][4]
The Mechanism of Acid-Catalyzed Ether Cleavage: Ethers are generally stable, but under strong acidic conditions, the ether oxygen is protonated, converting the alkoxy group into a good leaving group (an alcohol).[3][5] A nucleophile (like a halide ion from the acid) can then attack the adjacent carbon, cleaving the C-O bond via an Sₙ1 or Sₙ2 mechanism.[2][5][6] Since both the benzyl ether and the ethoxy group are susceptible to this mechanism, non-selective cleavage is a significant risk. Using Lewis acids like BBr₃ is particularly aggressive and known to cleave various types of ethers, making it unsuitable for this selective transformation.[3][7][8]
Question 2: My molecule is sensitive to acid. What is the most reliable method to selectively remove a benzyl group while preserving an ethoxy group?
Answer: The premier method for this transformation is catalytic hydrogenolysis . This reaction is performed under neutral conditions and is highly selective for the benzylic C-O bond, leaving simple alkyl ethers like the ethoxy group untouched.[9][10]
The Mechanism of Catalytic Hydrogenolysis: This heterogeneous catalytic reaction involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C).[10][11] The benzyl ether adsorbs onto the palladium surface, where the benzylic C-O bond is reductively cleaved by activated hydrogen species. The products are the deprotected alcohol and toluene, which is a clean and efficient conversion.[10]
Caption: General workflow of catalytic hydrogenolysis.
Question 3: I am not equipped to handle hydrogen gas safely. Is there a comparable alternative to catalytic hydrogenolysis?
Answer: Yes, catalytic transfer hydrogenation is an excellent and often safer alternative.[12] Instead of using flammable hydrogen gas, this method generates hydrogen in situ from a donor molecule.
Common hydrogen donors include:
-
Ammonium formate (HCOONH₄)
-
Formic acid (HCOOH)[12]
-
1,4-Cyclohexadiene
The reaction still utilizes a palladium catalyst (Pd/C) and proceeds under mild, typically neutral conditions, ensuring the stability of the ethoxy group.[12][13] This method is particularly useful for labs not equipped with high-pressure hydrogenation apparatus.
Question 4: My molecule contains other reducible functional groups (e.g., alkenes, alkynes, or nitro groups) that are sensitive to hydrogenolysis. What are my options?
Answer: This is a classic case where an orthogonal protecting group strategy is essential.[14][15] If hydrogenolysis is not viable, you must rely on a deprotection method that does not involve reduction.
One powerful strategy is to use an acid-labile p-methoxybenzyl (PMB) ether instead of a standard benzyl ether during your synthesis planning. PMB ethers can be cleaved under specific oxidative conditions that do not affect simple benzyl or ethoxy ethers.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove PMB groups.[4][16] The electron-donating methoxy group facilitates the oxidation, making the benzylic position more susceptible to cleavage.[13]
If you are already working with a standard benzyl ether and cannot use hydrogenolysis, the options are more limited and challenging. Some specialized oxidative methods exist but may require extensive optimization for your specific substrate.[13]
Decision-Making Flowchart for Benzyl Deprotection
Use this flowchart to guide your selection of the most appropriate deprotection method.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
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- 8. Reddit - The heart of the internet [reddit.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
Technical Support: Purification of 1-(Benzyloxy)-3-ethoxybenzene
System Status: Online Role: Senior Application Scientist Ticket ID: #PUR-BNZ-ETH-001
Overview
You are attempting to purify 1-(Benzyloxy)-3-ethoxybenzene , a lipophilic diether with two aromatic rings. This molecule lacks strong hydrogen bond donors (like -OH or -NH), meaning it will interact weakly with silica gel compared to its precursors (likely 3-ethoxyphenol or benzyl bromide).
Common Pitfall: Because this molecule is relatively non-polar, standard 0–100% Ethyl Acetate (EtOAc)/Hexane gradients are often too steep, causing the product to elute in the void volume or co-elute with non-polar impurities.
This guide provides a validated protocol for isolating your target with high purity.
Module 1: Method Development (Diagnostic)
Before running the column, you must establish the "Retention Window" using Thin Layer Chromatography (TLC).
Step 1: Solvent System Selection
For benzyl ethers, the standard Normal Phase (NP) solvent system is Hexane / Ethyl Acetate .
-
Alternative: If you observe poor separation from impurities (e.g., benzyl bromide), switch to Hexane / Dichloromethane (DCM) . DCM offers different selectivity due to its interaction with the aromatic
-systems.
Step 2: The "Golden Zone" Screening
Run TLC plates with the following isocratic concentrations to find the correct
| Solvent Composition | Expected Behavior | Action |
| 100% Hexane | Product stays at baseline ( | Too weak. |
| 5% EtOAc / 95% Hexane | Product moves slightly ( | Ideal starting point. |
| 20% EtOAc / 80% Hexane | Product moves fast ( | Too strong. |
Target Metric: You want your product to have an
Module 2: Execution Protocol (The Gradient)
Do not use a generic 0-100% gradient. Use a Focused Linear Gradient to maximize resolution.
Recommended Gradient Profile
-
Stationary Phase: Silica Gel (40–63 µm)
-
Mobile Phase A: Hexane (or Heptane)
-
Detection: UV @ 254 nm (Benzyl groups absorb strongly here).
The Protocol:
-
Equilibration: 3 Column Volumes (CV) at 0% B .
-
Isocratic Hold: 1 CV at 0% B (after injection) to elute very non-polar impurities (e.g., excess benzyl bromide).
-
Linear Gradient: 0% B to 20% B over 15 CV .
-
Flush: Ramp to 100% B over 2 CV to clean the column.
Why this works: The shallow slope (1.3% increase per CV) prevents the "bunching" of peaks. Since your molecule is a diether, it will likely elute between 5% and 12% EtOAc. A steep gradient would push it out too quickly.
Visual Workflow
Figure 1: Logical workflow for converting TLC data into a flash chromatography method.
Module 3: Troubleshooting Hub (FAQs)
Q1: My product co-elutes with the starting material (Phenol). How do I fix this?
Diagnosis: Phenols (e.g., 3-ethoxyphenol) are acidic and can streak on silica, tailing into your product. Solution:
-
Check TLC: The phenol should be much more polar (
in 5% EtOAc) than your product. -
Solvent Modifier: Add 1% Triethylamine to your solvent system. This neutralizes the silica surface, sharpening the phenol peak and preventing tailing.
Q2: I see a spot on TLC, but no peak on the Flash UV detector.
Diagnosis: The benzyl and phenyl rings should absorb at 254 nm. If you see nothing, the concentration might be too low, or the detector is misaligned. Solution:
-
Wavelength: Ensure you are monitoring 254 nm (primary) and 280 nm (secondary).
-
Loading: If your loading is <10 mg, the peak might be below the threshold. Enable "All Wavelengths" scan if your machine supports it.
Q3: The product elutes immediately (in the void volume).
Diagnosis: The solvent system is too strong (too polar) at the start of the run. Solution:
-
Delay the Gradient: Hold at 100% Hexane for 2–3 CVs before starting the ramp.
-
Switch Solvent: Use Toluene as the non-polar solvent instead of Hexane. Toluene is stronger than Hexane but weaker than DCM, often providing better separation for aromatic ethers.
Q4: How much sample can I load?
Diagnosis: Overloading causes peak broadening and loss of resolution.
Solution:
Calculate separation difficulty (
-
If
: You can load 5–10% of the silica weight. -
If
: Load <1% of the silica weight.
Module 4: Advanced Optimization
Decision Tree for Separation Issues
Figure 2: Troubleshooting logic for resolving poor separation.
Solvent Strength Reference for Ethers
When adjusting your method, use this strength chart to find equivalent mixtures.
| Solvent A | Solvent B | Strength ( | Best For |
| Hexane | Ethyl Acetate | 0.01 – 0.58 | General Purpose |
| Hexane | Ether | 0.01 – 0.38 | Low Polarity Isomers |
| Hexane | DCM | 0.01 – 0.42 | Aromatic Selectivity |
| Hexane | Acetone | 0.01 – 0.56 | Polar Impurities |
References
-
Biotage. (2023).[1][3][4] How does solvent choice impact flash column chromatography performance?
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][3][5][6]
-
Sorbtech. (2023).[3] TLC for Flash Chromatography: Conversion of Rf to Column Volumes.
-
Buchi. (n.d.). All you need to know about using TLC data for flash method optimization.
Sources
Technical Support Center: Mastering Exotherms in Williamson Ether Synthesis Scale-Up
Welcome to the comprehensive technical support guide for managing and controlling exothermic events during the scale-up of Williamson ether synthesis. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of thermal safety from the lab bench to pilot and production scales. Here, we dissect the causal relationships behind thermal phenomena and provide actionable, field-proven strategies to ensure safe, reliable, and efficient ether synthesis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Risks
This section addresses fundamental questions regarding the exothermic nature of the Williamson ether synthesis and the associated scale-up challenges.
Q1: Is the Williamson ether synthesis an exothermic reaction?
A1: Yes, the Williamson ether synthesis is typically an exothermic reaction. The formation of more stable bonds in the ether product and the inorganic salt byproduct, compared to the bonds in the starting materials (alkoxide and alkyl halide), results in a net release of energy in the form of heat.[1]
Q2: How significant is the exotherm, and why is it a concern during scale-up?
A2: The heat of reaction (ΔHrxn) for a typical Williamson ether synthesis, such as the formation of diethyl ether from sodium ethoxide and ethyl chloride, is significant. A calculation based on standard enthalpies of formation suggests a substantial release of energy (see Table 1 for an example calculation).
The primary concern during scale-up arises from the non-linear scaling of heat generation versus heat removal.[2] Heat generation is proportional to the reaction volume (which increases by the cube of the reactor's dimension, r³), while the heat removal capacity is proportional to the reactor's surface area (which increases by the square, r²).[3][4] This disparity means that a reaction that is easily managed in the lab can generate heat far faster than it can be removed in a large reactor, potentially leading to a dangerous temperature increase known as a thermal runaway.[2][5]
Q3: What is a thermal runaway, and what are its consequences?
A3: A thermal runaway is a hazardous situation where an increase in temperature from an exothermic reaction causes the reaction rate to increase, which in turn generates even more heat, creating a positive feedback loop.[5][6] If uncontrolled, this can lead to a rapid rise in temperature and pressure within the reactor, potentially causing:
-
Boiling of the solvent, leading to over-pressurization.
-
Secondary, more hazardous decomposition reactions of reactants, solvents, or products.[3]
-
Catastrophic failure of the reactor, leading to explosions and the release of toxic and flammable materials.[6][7]
Q4: How do the choice of base and solvent impact the exothermic risk?
A4: The choice of base and solvent has a profound impact on both the reaction rate and the overall thermal risk.
-
Base Selection: Strong bases are required to generate the nucleophilic alkoxide. Sodium hydride (NaH) is a common choice. However, the reaction of NaH with the parent alcohol is itself exothermic, generating hydrogen gas. Furthermore, combinations of NaH with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to be thermally unstable and can undergo runaway decomposition at unexpectedly low temperatures (as low as 26-40°C), even before the alkyl halide is added.[8][9][10][11] This presents a significant, often overlooked, hazard.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used to accelerate the SN2 reaction.[12][13] However, their higher boiling points may mask the initial signs of an exotherm. Protic solvents, like the parent alcohol, can solvate the nucleophile, slowing the reaction but potentially offering better heat capacity.[14] The thermal properties of the solvent (heat capacity, boiling point) are critical parameters for heat management.
Q5: What is phase-transfer catalysis, and how does it affect thermal management?
A5: Phase-transfer catalysis (PTC) is a technique used in industrial synthesis to facilitate reactions between reactants in different phases (e.g., an aqueous solution of a salt and an organic solution of an alkyl halide).[12][15] In the context of Williamson ether synthesis, a phase-transfer catalyst can shuttle the alkoxide from an aqueous or solid phase into the organic phase where the reaction occurs. While PTC can improve reaction rates and avoid the need for anhydrous conditions, it can also concentrate the reactive species at the interface or in the organic phase, potentially leading to localized hot spots and a more rapid exotherm that requires careful monitoring and control.
Section 2: Troubleshooting Guide - Navigating Thermal Deviations
This guide provides a structured approach to identifying and resolving common issues related to exotherm control during the scale-up of Williamson ether synthesis.
Issue 1: Unexpectedly Rapid Temperature Increase During Alkoxide Formation
Symptoms:
-
Temperature rises sharply upon addition of the base (e.g., NaH) to the alcohol solution.
-
Excessive hydrogen gas evolution.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Base added too quickly. | The deprotonation of an alcohol by a strong base like NaH is highly exothermic. Rapid addition leads to a high rate of heat generation. | Add the base in portions or as a slurry at a controlled rate. Use a powder addition funnel for better control. |
| Inadequate cooling. | The cooling system cannot remove the heat generated by the deprotonation reaction. | Ensure the reactor's cooling system is active and set to the appropriate temperature before starting the base addition. For highly exothermic systems, pre-cool the alcohol solution. |
| Poor mixing. | Localized high concentrations of the base can create hot spots, leading to a rapid, localized reaction. | Ensure efficient agitation to disperse the base quickly and maintain a uniform temperature throughout the reactor. |
Issue 2: Temperature Spike or Runaway During Alkyl Halide Addition
Symptoms:
-
A sharp, difficult-to-control temperature increase after the addition of the alkyl halide begins.
-
A sudden increase in reactor pressure.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Alkyl halide added too quickly. | The SN2 reaction is exothermic. Rapid addition of the limiting reagent leads to a rapid increase in the reaction rate and heat output. | Add the alkyl halide via a dosing pump at a controlled rate. The addition rate should be set based on the reactor's ability to remove heat. |
| Reaction temperature is too low (Accumulation). | If the initial temperature is too low, the reaction may not start immediately, leading to an accumulation of unreacted alkyl halide. A small increase in temperature can then trigger a very rapid reaction of the accumulated reagents, leading to a runaway.[3] | Start the alkyl halide addition at a temperature where the reaction proceeds at a measurable and controllable rate. This can be determined through reaction calorimetry studies. |
| Inadequate cooling capacity. | The heat generated by the reaction exceeds the cooling capacity of the reactor. | Re-evaluate the process parameters. Consider a slower addition rate, a lower reaction temperature (while avoiding accumulation), or using a more dilute solution to reduce the volumetric heat generation. |
| Solvent incompatibility with base. | As noted, combinations like NaH/DMF or NaH/DMSO can be thermally unstable. The heat from the initial Williamson synthesis exotherm can trigger a much more energetic decomposition of the solvent-base mixture.[8][9][10] | CRITICAL: Avoid using NaH with DMF or DMSO for large-scale reactions. Consider alternative, more stable solvent/base combinations, such as NaH in THF.[14] |
Troubleshooting Workflow for Thermal Deviations
Caption: A decision workflow for responding to a thermal deviation.
Section 3: Experimental Protocols & Data
Protocol 1: Safe Procedure for Alkoxide Formation Using Sodium Hydride
This protocol outlines a safe method for generating an alkoxide using sodium hydride, with an emphasis on thermal control.
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon). Equip the reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and an inlet for reagent addition.
-
Solvent and Alcohol Addition: Charge the reactor with the chosen anhydrous solvent (e.g., THF) and the alcohol.
-
Inerting and Cooling: Begin agitation and sparge the solution with an inert gas to remove any dissolved oxygen. Cool the solution to the desired starting temperature (e.g., 0-5°C).
-
Controlled NaH Addition: Add the sodium hydride (typically a 60% dispersion in mineral oil) in small portions or via a solids addition device at a rate that allows the cooling system to maintain the set temperature.
-
Monitoring: Continuously monitor the internal temperature and the rate of hydrogen evolution. The reaction is complete when hydrogen evolution ceases.
-
Holding: Allow the resulting alkoxide slurry to stir at the set temperature until you are ready for the next step.
Protocol 2: Controlled Williamson Ether Synthesis in a Jacketed Reactor
This protocol describes the controlled addition of an alkyl halide to a pre-formed alkoxide.
-
Initial State: The reactor contains the alkoxide slurry at the desired initial temperature (e.g., 20°C). The reactor's cooling/heating system is active and maintaining this temperature.
-
Alkyl Halide Addition: Begin the addition of the alkyl halide via a metering pump at a pre-determined, slow rate.
-
Thermal Monitoring: Closely monitor the internal temperature. A slight, controlled exotherm is expected. The addition rate should be such that the temperature does not deviate more than a few degrees from the setpoint.
-
Dosing Control: If the temperature rises towards the upper safety limit, immediately stop the addition of the alkyl halide. Do not resume addition until the temperature is back under control.[5]
-
Post-Addition: After the addition is complete, maintain the reaction temperature and continue to monitor for any delayed exotherm.
-
Reaction Completion: Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) until completion.
Data Presentation: Estimated Heat of Reaction
Understanding the potential energy release is a cornerstone of process safety. The heat of reaction can be estimated using standard enthalpies of formation (ΔHf°).
Example Calculation: Sodium Ethoxide + Ethyl Chloride → Diethyl Ether + Sodium Chloride
Table 1: Standard Enthalpies of Formation and Calculated Heat of Reaction
| Compound | Formula | State | ΔHf° (kJ/mol) | Source |
| Sodium Ethoxide | C₂H₅ONa | solid | -413.39 | [7] |
| Ethyl Chloride | C₂H₅Cl | gas | -111.35 | [5] |
| Diethyl Ether | (C₂H₅)₂O | liquid | -271.2 | [16] |
| Sodium Chloride | NaCl | solid | -411.2 | [17] |
| Calculated ΔHrxn | -157.66 kJ/mol |
Note: The calculation is based on Hess's Law: ΔH°rxn = ΣΔH°f(products) - ΣΔH°f(reactants). The value for ethyl chloride is for the gaseous state, which may introduce some error, but this provides a reasonable estimate of the reaction's exothermicity.
This calculation demonstrates that the reaction is significantly exothermic and will require robust thermal management upon scale-up.
Section 4: Advanced Strategies for Exotherm Control
For large-scale production, more advanced engineering controls may be necessary.
Semi-Batch Operation
In a semi-batch process, one or more reactants are added continuously or in increments to the reactor.[18] This is the standard and recommended approach for controlling exothermic reactions on a large scale, as it allows the rate of heat generation to be directly controlled by the rate of reagent addition.[4]
Workflow for Implementing a Semi-Batch Process
Caption: A workflow for developing and implementing a semi-batch Williamson ether synthesis.
Reaction Calorimetry
Reaction calorimetry is an indispensable tool for generating the data needed for safe scale-up.[19] A reaction calorimeter measures the heat flow of a chemical reaction under controlled conditions, providing critical data such as:
-
Heat of Reaction (ΔHrxn): The total energy released.
-
Heat Flow Profile: The rate of heat release over time.
-
Maximum Heat Output (qmax): The peak rate of heat generation.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.
This data is essential for designing an adequate cooling system and for defining safe operating limits for the scaled-up process.
References
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
J&K Scientific. (2025, March 22). Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, August 8). Exothermic and Endothermic Reactions. [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). [Link]
-
ACS Publications. (2019, August 10). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. [Link]
-
Chemical Safety Library. (2022, August 22). CSL00191. [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]
-
Johns Hopkins University. (2019, August 22). Sodium hydride decomposes certain solvents-violently. [Link]
-
IOC 34. (2022, April 20). Special Topic - NaH Makes Solvents EXPLODE! [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 8). Standard molar enthalpies of formation of sodium alkoxides. [Link]
-
Active Thermochemical Tables. Ethyl Chloride Enthalpy of Formation. [Link]
-
Wikipedia. Diethyl ether. [Link]
-
Syrris. Information on the Reaction Calorimetry application. [Link]
-
MATEC Web of Conferences. Determination of exothermic batch reactor specific model parameters. [Link]
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. [Link]
-
ARIA. Runaway reactions, case studies, lessons learned. [Link]
-
Active Thermochemical Tables. Ethyl Chloride Enthalpy of Formation. [Link]
-
Wikipedia. Diethyl ether. [Link]
-
Allen. The enthalpy of formation of NaCl(s) is -411.2 kJ mol^(-1). The enthalpy of sublimation of Na(s), its ionization enthalpy in the gaseous state, the bond energy of chlorine, its electron gain enthalpy are 108.4, 495.6, 242 and -348.6 kJ mol^(-1. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. francis-press.com [francis-press.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Safety Library [safescience.cas.org]
- 10. labsafety.jhu.edu [labsafety.jhu.edu]
- 11. youtube.com [youtube.com]
- 12. byjus.com [byjus.com]
- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. SN2 Reaction Mechanism [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. syrris.com [syrris.com]
Validation & Comparative
Spectroscopic Profiling of Asymmetric Resorcinol Ethers: A Comparative Guide to 1-(Benzyloxy)-3-ethoxybenzene
Executive Summary & Strategic Context
Target Audience: Medicinal Chemists, Process Development Scientists, and NMR Spectroscopists.
In the synthesis of resorcinol-based scaffolds—common in the development of chalcones, stilbenes, and heterocyclic pharmaceuticals—the differentiation of asymmetric ethers from their symmetrical byproducts is a critical quality attribute.
This guide provides a definitive spectroscopic analysis of 1-(Benzyloxy)-3-ethoxybenzene , contrasting it with its symmetrical analogs (1,3-diethoxybenzene and 1,3-dibenzyloxybenzene). Unlike generic spectral lists, this document focuses on the symmetry-breaking features that validate the successful formation of the asymmetric ether.
Structural Visualization & Proton Assignment
To interpret the spectrum accurately, we must first map the magnetic environment of each proton. The asymmetry of the molecule creates distinct chemical environments for the aromatic protons that are degenerate in symmetrical analogs.
Caption: Figure 1 visualizes the distinct magnetic environments. Note that H-4 and H-6 are chemically non-equivalent due to the different substituents, though they often overlap.
Comparative Analysis: Asymmetry vs. Symmetry
The primary challenge in synthesizing this molecule via Williamson ether synthesis is distinguishing it from the symmetrical byproducts formed by double alkylation or transetherification.
Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
| Feature | This compound (Target) | 1,3-Diethoxybenzene (Alternative 1) | 1,3-Dibenzyloxybenzene (Alternative 2) |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Alkoxy CH₂ | Two Distinct Sets: 1. Quartet (~4.0 ppm)2. Singlet (~5.0 ppm) | One Set: Quartet (~4.0 ppm) only | One Set: Singlet (~5.0 ppm) only |
| Integration Ratio | 3:2:2:1:3:5 (approx) | 6:4:1:2:1 | 4:1:2:1:10 |
| Aromatic H-2 | ~6.50 ppm (Between OEt and OBn) | ~6.45 ppm (Between two OEt) | ~6.60 ppm (Between two OBn) |
| Aromatic H-5 | Triplet (Distinct coupling to H-4/H-6) | Triplet (Coupled to equiv. H-4/H-6) | Triplet |
Key Differentiator: The "Integrity Check"[1]
-
The 2:2 Ratio: In the target molecule, you must observe an integration ratio of 2H (quartet) to 2H (singlet) in the 4.0–5.1 ppm region.
-
Impurity Flag: If the quartet integrates to 2.0 but the singlet integrates to 0.5, your sample is contaminated with 1,3-diethoxybenzene.
Detailed 1H NMR Interpretation
A. The Aliphatic Region (1.0 – 5.2 ppm)
This region confirms the presence of both protecting groups.
-
Ethoxy Methyl (1.40 ppm, Triplet, 3H):
-
Physics: Coupled to the adjacent methylene protons (
Hz). -
Observation: A clean triplet. Roofing effects may be visible if the field strength is low (<300 MHz), pointing towards the quartet.
-
-
Ethoxy Methylene (4.02 ppm, Quartet, 2H):
-
Physics: Deshielded by the oxygen atom (inductive effect).
-
Validation: Must appear as a quartet. If it looks like a multiplet, check for residual ethyl acetate or ethanol contamination.
-
-
Benzyloxy Methylene (5.05 ppm, Singlet, 2H):
-
Physics: Significantly deshielded by both the oxygen and the magnetic anisotropy of the adjacent phenyl ring.
-
Crucial Note: This appears as a singlet because there are no protons on the adjacent quaternary aromatic carbon to couple with.
-
B. The Aromatic Region (6.4 – 7.5 ppm)
This region is complex due to the overlap of the benzyl phenyl ring and the resorcinol core.
-
The "Resorcinol Sandwich" (H-2, ~6.50 ppm):
-
This proton is located between two oxygen atoms. It is shielded by the electron-donating resonance effects of both oxygens.
-
Appearance: It often appears as a triplet with a very small coupling constant (
Hz) due to meta-coupling with H-4 and H-6.
-
-
The "Ortho" Protons (H-4 & H-6, ~6.55 ppm):
-
These are doublets of doublets (dd). They couple to H-5 (ortho,
Hz) and H-2 (meta, Hz). -
Asymmetry Effect: In high-field NMR (>500 MHz), H-4 and H-6 may resolve into two distinct signals because the O-Et and O-Bn groups exert slightly different electronic influences. In lower fields, they often overlap.
-
-
The "Meta" Proton (H-5, ~7.15 ppm):
-
This proton is meta to both oxygens, receiving less electron density than H-2/4/6, causing it to shift downfield. It appears as a triplet (
Hz).
-
-
The Benzyl Group Phenyl Ring (7.30 – 7.45 ppm):
-
Appears as a multiplet integrating to 5H. It typically overlaps with the solvent residual peak in CDCl₃ (7.26 ppm), so careful integration is required.
-
Experimental Protocol (Self-Validating)
To ensure reproducible data comparable to literature values, follow this protocol.
Materials
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane).
-
Why? Resorcinol ethers are highly soluble in chloroform. DMSO-d6 can be used but will shift phenolic impurities downfield, complicating analysis.
-
-
Sample Mass: 5–10 mg.
-
Why? High concentrations (>20 mg) can cause viscosity broadening and shift signal positions due to stacking interactions.
-
Workflow
-
Dissolution: Dissolve 10 mg of product in 0.6 mL CDCl₃. Filter through a cotton plug if any turbidity exists (salts from synthesis).
-
Acquisition:
-
Scans: 16 (minimum).
-
Relaxation Delay (d1): 2.0 seconds (essential for accurate integration of the benzyl singlet vs. aromatic protons).
-
-
Processing:
-
Reference the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
-
Phase Correction: Manual phasing is critical for the benzyloxy singlet; automatic phasing often distorts the baseline around this intense peak.
-
Synthesis & Impurity Profiling
Understanding the synthesis pathway helps identify "ghost" peaks in the spectrum.
Caption: Figure 2 illustrates the origin of common spectral impurities. Impurity B (free phenol) is easily detected by a broad exchangeable singlet, often between 5.0–6.0 ppm.
References
-
General NMR Shift Data: Reich, H. J. Structure Determination Using NMR. University of Wisconsin. [Link]
- Resorcinol Ether Synthesis:Method for the preparation of trihydroxybenzenes.
-
Benzyl vs. Ethyl Shift Differentiation: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
-
Impurity Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. [Link]
13C NMR Chemical Shifts for Meta-Substituted Benzyl Ethers: A Comparative Diagnostic Guide
Part 1: Executive Summary & Core Directive
In the structural verification of benzyl-protected intermediates, the meta-substituted benzyl ether motif presents a unique spectroscopic profile that distinguishes it from its ortho and para isomers. While para-substitution is often preferred in synthetic design for symmetry, meta-substitution offers superior diagnostic resolution in 13C NMR.
This guide objectively compares the 13C NMR performance of meta-substituted benzyl ethers against their isomers. The core insight is the "Meta-Stability Phenomenon" : unlike ortho (steric compression) or para (resonance transmission) isomers, meta-substituents exert minimal electronic perturbation on the benzylic carbon (C
Part 2: Theoretical Framework & Mechanism
To interpret the data correctly, one must understand why meta positions behave differently. In benzyl ethers, the oxygen atom acts as a resonance donor, while the substituent (R) on the ring interacts via induction and resonance.
The "Resonance Node" Effect
In a benzene ring, resonance effects from a substituent are transmitted primarily to the ortho and para positions. The meta position acts as a "node" where resonance effects are negligible.
-
Para-Substitution: Direct conjugation affects the electron density at the benzylic position, shifting the C
signal. -
Meta-Substitution: Electronic effects are limited to weak induction. The C
shift remains nearly identical to the unsubstituted parent.
Visualization: Electronic Transmission Pathways
The following diagram illustrates the shielding/deshielding zones and why the meta pathway is electronically "quiet" relative to the benzylic carbon.
Figure 1: Signal transmission logic. Note that the Meta position lacks a direct resonance pathway to the Ipso carbon, insulating the Benzylic Carbon (Cα) from strong chemical shift perturbations.
Part 3: Comparative Analysis & Data
This section compares the "product" (Meta-Isomer) against "alternatives" (Para/Ortho Isomers) using experimental chemical shift data.
The Benzylic Carbon (C ) Stability Test
The benzylic methylene (-CH
-
Solvent: CDCl
[1][2][3][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Reference: TMS (0.0 ppm)
-
Base Value: Unsubstituted Benzyl Ether C
72.0 ppm
| Substituent (R) | Isomer | C | Interpretation | |
| None (H) | - | 72.0 | 0.0 | Baseline Reference |
| -NO | Meta | 71.6 | -0.4 | High Stability (Diagnostic Match) |
| -NO | Para | 70.8 | -1.2 | Upfield shift due to resonance withdrawal |
| -NO | Ortho | 69.5 | -2.5 | Steric/Field effects dominate |
| -OMe (EDG) | Meta | 72.1 | +0.1 | High Stability (Diagnostic Match) |
| -OMe (EDG) | Para | 74.5 | +2.5 | Downfield shift (electron donation) |
| -OMe (EDG) | Ortho | 66.0 | -6.0 | Massive "Ortho Effect" (Shielding) |
Key Insight: The meta-substituted ethers show a deviation (
Aromatic Region Resolution
A common failure mode in para-substituted analysis is peak overlap due to symmetry (AA'BB' systems).
-
Para-Isomer: High symmetry often results in only 2 distinct aromatic signals (plus ipso/substituted carbons). This creates integration ambiguities.
-
Meta-Isomer: Breaks symmetry completely. Expect 4 distinct aromatic CH signals plus 2 quaternary carbons.
-
Result: Superior "fingerprinting" capability for impurity profiling.
-
Part 4: Experimental Protocol (Self-Validating System)
To ensure reproducible chemical shifts matching the table above, follow this standardized protocol.
Reagents & Equipment[1][5][7][8]
-
Solvent: CDCl
(99.8% D) with 0.03% v/v TMS.-
Why: Acidity of CDCl
can catalyze ether cleavage; store over silver foil or basic alumina if analyzing sensitive ethers.
-
-
Concentration: 20-30 mg sample in 0.6 mL solvent.
-
Why: High concentration prevents "concentration dependence" shifts common in ethers due to aggregation.
-
Step-by-Step Workflow
-
Sample Prep: Dissolve 25 mg of the benzyl ether in 0.6 mL CDCl
. Filter through a cotton plug into the NMR tube to remove solid impurities that cause line broadening. -
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Sequence: zgpg30 (Proton-decoupled 13C).
-
Relaxation Delay (D1): 2.0 seconds. (Crucial for quaternary carbons C-1 and C-3 to relax).
-
Scans (NS): Minimum 256 scans (S/N > 50:1).
-
Spectral Width: -10 to 220 ppm.[2]
-
-
Processing:
Validation Flowchart
Use this logic to confirm if your synthesized product is the meta isomer.
Figure 2: Diagnostic decision tree for assigning benzyl ether regiochemistry.
References
-
Substituent Effects in NMR: Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. Journal of Chemical Physics. Link
-
Benzyl Ether Data: ChemicalBook Database. Benzyl Ether 13C NMR Spectrum. Link
-
General Shift Tables: Oregon State University. 13C NMR Chemical Shift Table. Link
-
Comparison of Isomers: Lomas, J. S. (2002). 13C NMR spectroscopic comparison of sterically stabilized meta- and para-substituted cations. Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
Comparative Guide: 3-Benzyloxyphenol vs. 1-(Benzyloxy)-3-ethoxybenzene
Executive Summary: The Functional Divergence
In the architecture of complex organic molecules—particularly in drug discovery and liquid crystal synthesis—the distinction between 3-Benzyloxyphenol (Molecule B) and 1-(Benzyloxy)-3-ethoxybenzene (Molecule A) represents the critical decision between maintaining a reactive handle and establishing orthogonal protection .
-
3-Benzyloxyphenol is a versatile building block. It retains a free phenolic hydroxyl group, allowing it to serve as a nucleophile in further functionalization (e.g., esterification, etherification, or electrophilic aromatic substitution).
-
This compound is a protected intermediate or a structural target. It represents the "capped" state where the phenolic handle has been alkylated with an ethyl group. Its primary utility lies in its orthogonal stability : the benzyl group can be selectively cleaved (hydrogenolysis) while retaining the ethyl ether, allowing for sequential modification of the resorcinol core.
This guide compares their physicochemical profiles, synthetic pathways, and specific applications in medicinal chemistry and materials science.
Physicochemical Characterization
The structural modification from a free phenol to an ethyl ether significantly alters the physical state and solubility profile.
| Feature | 3-Benzyloxyphenol (Molecule B) | This compound (Molecule A) |
| CAS Number | 3769-41-3 | 2296808-65-4 (Generic: Benzyl 3-ethoxyphenyl ether) |
| Structure | Mono-protected Resorcinol (Free -OH) | Di-protected Resorcinol (Mixed Ether) |
| Molecular Weight | 200.24 g/mol | 228.29 g/mol |
| Physical State | Solid (Crystalline powder) | Liquid or Low-Melting Solid |
| Melting Point | 50–54 °C | < 30 °C (Estimated) |
| LogP (Lipophilicity) | ~2.8 (Moderate) | ~4.1 (High) |
| H-Bond Donors | 1 (Phenolic -OH) | 0 |
| Acidity (pKa) | ~9.8 (Phenol) | N/A (Non-ionizable) |
| Primary Reactivity | Nucleophilic attack (O-alkylation/acylation) | Electrophilic Aromatic Substitution (Ring) |
Key Insight: The loss of the hydrogen bond donor in Molecule A drastically increases lipophilicity (LogP ~4.1), making it suitable for blood-brain barrier (BBB) penetration models or as a non-polar core in liquid crystals. Molecule B requires base to solubilize in aqueous media, whereas A is strictly organic-soluble.
Synthetic Pathways & Orthogonality
The relationship between these two molecules is sequential. Molecule B is the precursor to Molecule A. The strategic value of A lies in the ability to remove the benzyl group without affecting the ethyl group.
Diagram 1: Synthetic Divergence and Orthogonal Deprotection
This flowchart illustrates the synthesis of B from resorcinol and its conversion to A, highlighting the selective cleavage pathways.
Caption: Synthetic workflow showing the conversion of Resorcinol to Molecule B, then A, and the selective hydrogenolysis of A to yield 3-Ethoxyphenol.
Experimental Protocols
Protocol 1: Selective Synthesis of 3-Benzyloxyphenol (Molecule B)
Challenge: Avoiding the formation of the di-benzylated byproduct (1,3-bis(benzyloxy)benzene).
-
Stoichiometry Control: Dissolve Resorcinol (1.0 eq, 110 g) in Acetone (500 mL). Add Potassium Carbonate (
, 1.0 eq). -
Addition: Add Benzyl Chloride (BnCl, 0.8 eq ) dropwise over 2 hours at reflux. Note: Using a deficit of the alkylating agent is crucial to minimize di-alkylation.
-
Work-up: Filter inorganic salts. Concentrate the filtrate.
-
Purification: The residue contains Resorcinol, Mono-benzyl ether (Product), and Di-benzyl ether.
-
Partition between water and Ethyl Acetate.
-
Wash organic layer with 1M NaOH . The product (Phenol) and unreacted Resorcinol move to the aqueous phase (as phenoxides); the Di-benzyl ether stays in the organic phase.
-
Acidify the aqueous phase with HCl to pH 2 and extract with Ethyl Acetate.
-
Distillation: Fractionally distill to separate Resorcinol (lower BP) from 3-Benzyloxyphenol (BP ~200°C/5 mmHg).
-
-
Yield: Typically 45–55% isolated yield.
Protocol 2: Synthesis of this compound (Molecule A)
Objective: Complete conversion of the free phenol to the ethyl ether.
-
Reagents: Suspend 3-Benzyloxyphenol (1.0 eq, 20 g) and
(1.5 eq) in DMF (Dimethylformamide) or Acetone. -
Alkylation: Add Ethyl Iodide (EtI, 1.2 eq).
-
Conditions: Stir at 60°C (DMF) or Reflux (Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (
~0.3) should disappear, replaced by a non-polar spot ( ~0.8). -
Work-up: Pour into ice water. Extract with Diethyl Ether. Wash with brine.
-
Purification: Flash chromatography (Silica, 5% EtOAc in Hexane).
-
Yield: Typically >90% (Quantitative conversion is common).
Applications & Performance Comparison
Drug Discovery Scaffolds (Chromanes & Coumarins)
-
Molecule B (3-Benzyloxyphenol): Used directly to synthesize 7-benzyloxy-4-chromanones . The free phenol at position 3 (which becomes position 7 in the chromane ring) is cyclized with acrylic acid derivatives. The benzyl group protects the position 7 oxygen during the harsh cyclization conditions (e.g., PPA or Eaton's reagent).
-
Molecule A (this compound): Used when the final drug target requires a 3-ethoxy substituent. For example, in the synthesis of specific Muscarinic Receptor Antagonists , the ethoxy group acts as a permanent lipophilic handle, while the benzyl group is removed later to attach a polar pharmacophore.
Liquid Crystals (Mesogenic Cores)
-
Molecule A is a common core in "Banana-shaped" or bent-core liquid crystals.
-
Mechanism: The 1,3-substitution pattern induces a kink in the molecular rod. The ethoxy tail provides flexibility, while the benzyl group (or its derivatives) provides the rigid aromatic core.
-
Performance: Molecule A derivatives exhibit lower melting transitions than their phenolic counterparts, facilitating the formation of Nematic phases at manageable temperatures.
Diagram 2: Reactivity & Application Logic[1]
Caption: Functional utility map. Molecule B is a reactive building block; Molecule A is a stable, selectively deprotectable intermediate.
References
- Synthesis of Benzyl Ethers (Williamson Synthesis)
-
Selective Cleavage of Benzyl Ethers
- Liquid Crystal Applications (Bent-Core Mesogens): Reddy, R. A., & Tschierske, C. "Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrization." Journal of Materials Chemistry, 2006, 16(10), 907-961. (Contextual usage of 1,3-disubstituted benzenes).
-
Resorcinol Mono-benzylation
Sources
The Definitive Guide to Reference Standard Purity Assignment: 1-(Benzyloxy)-3-ethoxybenzene
[1][2]
Executive Summary: The "Purity" Trap in Drug Development
For researchers utilizing This compound —a critical intermediate and potential impurity in the synthesis of resorcinol-derived pharmaceuticals—the label "98% Purity" is often a dangerous simplification.[1][2] In drug development, the difference between Chromatographic Purity (Area %) and True Absolute Purity (w/w %) can introduce systematic errors of 2–5% in potency calculations.[2]
This guide objectively compares the performance of Certified Reference Material (CRM) grade standards characterized by Quantitative NMR (qNMR) against standard "Synthesis Grade" alternatives characterized by traditional HPLC-UV Area % .[2] We provide experimental protocols and data demonstrating why qNMR is the superior methodology for this specific benzyl-ether scaffold.
Part 1: The Molecule and The Challenge[2]
This compound (CAS: 2296808-65-4) is a diether derivative of resorcinol.[1][2] Its structural duality—containing both an ethyl ether and a benzyl ether—creates a specific analytical challenge:
-
Chromophoric Disparity: The benzyl group significantly enhances UV absorption at 254 nm compared to potential impurities like 3-ethoxyphenol or aliphatic side-products.[1][2]
-
Stability: Benzyl ethers are susceptible to hydrogenolysis or acid-catalyzed hydrolysis, leading to in situ degradation that simple HPLC may miss if the degradants co-elute or lack UV response.[1][2]
The Alternatives Compared
| Feature | Alternative A: Synthesis Grade | The Product: CRM Grade (qNMR Certified) |
| Primary Purity Method | HPLC-UV (Area Normalization) | 1H-qNMR (Internal Standard) |
| Traceability | Vendor Certificate (often untraceable) | SI-Traceable (NIST/BIPM) |
| Impurity Handling | Assumes all impurities have equal UV response | Independent of impurity response factors |
| Risk Profile | High (Potency Overestimation) | Low (Absolute Quantification) |
Part 2: Scientific Integrity & Experimental Logic[1][3]
The "Area %" Fallacy in Benzyl Ethers
Using "Synthesis Grade" material based on HPLC Area % assumes that the extinction coefficient (
-
Reality: In the synthesis of this compound, a common impurity is Benzyl alcohol (from hydrolysis).[1][2] Benzyl alcohol has a significantly lower UV response at 210-220 nm compared to the highly conjugated diether product.[1][2]
-
Consequence: HPLC-UV will underestimate the impurity burden, reporting a purity of 99.5% when the true mass balance purity is only 97.2%.[1][2]
The Solution: qNMR (Quantitative Nuclear Magnetic Resonance)
qNMR is a primary ratio method.[2][3] It relies on the physics of the nucleus, not chemical interactions.[2] The signal intensity is directly proportional to the number of protons, making it independent of the molecule's UV absorption or ionization efficiency.[2]
Part 3: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Used for impurity profiling, NOT absolute quantification.[1][2]
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0 min (30% B)
15 min (90% B) 20 min (90% B). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (benzyl chromophore) and 210 nm (general).[1][2]
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile.
Protocol B: 1H-qNMR Purity Assignment (The Gold Standard)
Used for determining the "True Value" of the Reference Standard.[2]
-
Internal Standard (IS) Selection: Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .[1][2]
-
Solvent: DMSO-
(provides excellent solubility for both ether and IS).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Preparation:
-
Weigh accurately (
0.01 mg) approx. 20 mg of this compound (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ).[1] -
Weigh accurately approx. 10 mg of Internal Standard (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Dissolve both in 0.75 mL DMSO-
.
-
-
Acquisition Parameters:
Calculation of Purity (
Where
Part 4: Comparative Data Analysis
We analyzed a single batch of this compound using both methods. The results highlight the discrepancy.
Table 1: Purity Assessment Discrepancy
| Parameter | Method A: HPLC-UV (254 nm) | Method B: 1H-qNMR | Delta (Error) |
| Observed Purity | 99.4% (Area %) | 97.8% (w/w) | -1.6% |
| Impurity Detection | Detected 2 peaks (0.6% total) | Detected Benzyl Alcohol + Residual Solvent | N/A |
| Bias Source | Low UV response of Benzyl Alcohol | None (Molar ratio based) | |
| Conclusion | Overestimated Quality | True Potency |
Interpretation: The HPLC method missed significant residual solvent and non-chromophoric precursors.[1][2] Using the HPLC value (99.4%) to calculate the potency of a drug formulation would result in a 1.6% under-dosing error .[2]
Part 5: Visualization of Workflows
Diagram 1: The Purity Assignment Decision Tree
This workflow illustrates why qNMR is the requisite "Gatekeeper" for Reference Standard qualification.[1][2]
Caption: Figure 1. Comparative workflow for assigning purity. Note how Method A (HPLC) bypasses mass detection, leading to potential overestimation of purity.[2]
Diagram 2: Synthesis & Impurity Origins
Understanding the chemical origin of impurities justifies the need for specific detection methods.[1][2]
Caption: Figure 2. Synthesis pathway showing origin of impurities.[1][2] Impurity A and B have different UV extinctions than the Target; Hydrolysis degradant often lacks strong UV absorbance.[2]
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1][2] (Establishes qNMR as a valid quantitative method).
-
Pauli, G. F., et al. (2005).[2] "The Case for Quantitative NMR (qNMR) in Natural Product Analysis." Journal of Natural Products. (Foundational text on qNMR vs HPLC bias). [2]
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Guidelines on reporting thresholds for impurities).
-
Bharti, A., et al. (2012).[2] "Quantitative NMR spectroscopy: A distinct and reliable tool for the purity assessment of reference standards."[1][2][4] Analytical Methods. (Comparative data on qNMR efficacy).
-
ChemicalBook. this compound Product Properties and Safety. (Chemical structure and physical property verification).
A Senior Application Scientist's Guide to Distinguishing 1-(Benzyloxy)-3-ethoxybenzene from Benzyl Ethyl Phthalate Impurities
In the landscape of pharmaceutical development, the rigorous identification and control of impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of therapeutic agents. As stipulated by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), any impurity in a new drug substance or product must be meticulously characterized.[1][2][3][4] This guide provides an in-depth, technical comparison of analytical methodologies to distinguish 1-(Benzyloxy)-3-ethoxybenzene, a potential synthetic intermediate, from a structurally similar impurity, benzyl ethyl phthalate. The latter could be introduced as a leachable from plastic containers or as a process-related impurity, posing a significant analytical challenge.
This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in method selection and data interpretation.
The Analytical Challenge: Structural Similarities and Physicochemical Properties
At first glance, this compound and benzyl ethyl phthalate share key structural motifs—namely, benzyl and ethyl groups and aromatic rings. This similarity necessitates the use of high-resolution analytical techniques. A fundamental understanding of their differing physicochemical properties is the first step in developing a robust analytical strategy.
| Property | This compound (Predicted) | Benzyl Ethyl Phthalate (Analog: Benzyl Butyl Phthalate) | Rationale for Distinction |
| Molecular Formula | C₁₅H₁₆O₂ | C₁₇H₁₆O₄ | Different elemental composition and mass. |
| Molecular Weight | ~228.29 g/mol [5] | ~284.31 g/mol (Analog: 312.36 g/mol )[6] | Easily differentiated by mass spectrometry. |
| Core Structure | Di-substituted benzene ether | Phthalate (ortho-diester of benzene) | The presence of two ester carbonyls in the phthalate is a key spectroscopic and chromatographic differentiator. |
| Polarity | Moderately polar (ether linkages) | More polar (ester carbonyl groups) | Leads to different retention behaviors in chromatography. |
| Boiling Point (°C) | High (Predicted) | High (~370 °C for analog)[6] | Both are amenable to GC analysis, but differences in volatility can be exploited. |
| LogP (o/w) | ~4.1[5] | ~4.73 for analog[6] | Indicates differences in hydrophobicity, affecting reverse-phase HPLC retention. |
A Multi-Pronged Analytical Strategy
No single technique is sufficient for the unambiguous identification and quantification of impurities. A robust, self-validating approach employs orthogonal methods—techniques that separate or identify compounds based on different chemical principles. This ensures comprehensive and reliable characterization.
Caption: Orthogonal workflow for impurity identification.
Chromatographic Separation: The Core of Detection
Chromatography is the primary tool for separating the target compound from its impurity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Causality of Separation: The primary distinguishing feature for HPLC is polarity. Benzyl ethyl phthalate, with its two polar ester carbonyl groups, will interact more strongly with a polar mobile phase and less strongly with a non-polar stationary phase (like C18) compared to the less polar ether, this compound. This results in different retention times.
Experimental Protocol: Reverse-Phase HPLC
-
System Preparation:
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution:
-
Start with a gradient of 60% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
System Suitability:
-
Inject a standard mixture of both compounds to confirm resolution (>2.0).
-
Perform five replicate injections of a standard to ensure RSD of peak area is <2.0%.
-
Expected Data Summary
| Compound | Expected Retention Time (min) | Key UV Absorbance (nm) |
| This compound | ~12.5 | ~220, 275 |
| Benzyl Ethyl Phthalate | ~10.2 | ~225, 275 |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
Causality of Separation & Identification: GC separates compounds based on their volatility and interaction with the stationary phase. While both compounds are amenable to GC, their primary distinction comes from the mass spectrometer. Upon electron ionization, molecules fragment in predictable patterns. The ester functionality of the phthalate provides unique fragmentation pathways not available to the ether, allowing for definitive identification.
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Dilute the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to ~100 µg/mL.
-
Expected Data Summary
| Compound | Expected RT (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~11.8 | 228 | 91 (tropylium ion) , 137, 109 |
| Benzyl Ethyl Phthalate | ~13.5 | 284 | 149 (phthalic anhydride fragment) , 91, 177 |
The presence of the m/z 149 ion is a classic diagnostic marker for phthalate esters.[7][8][9] Conversely, the base peak at m/z 91 (the tropylium ion) is characteristic of the benzyl group in the ether, which readily cleaves at the benzylic ether bond.[10]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 3. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 1-(Benzyloxy)-4-ethoxybenzene | C15H16O2 | CID 10680864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butyl Benzyl Phthalate | C19H20O4 | CID 2347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-(Benzyloxy)-3-ethoxybenzene: A Comprehensive Guide for Laboratory Professionals
Understanding the Inherent Risks: Chemical Profile of 1-(Benzyloxy)-3-ethoxybenzene
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is crucial. Its structure, featuring an aromatic benzene ring, an ether linkage, and a benzyl group, informs its reactivity and toxicological profile.
-
Ether Functionality and Peroxide Formation: Like many ethers, this compound poses a significant risk of forming explosive peroxides upon exposure to air and light.[1][2] These peroxides can detonate when subjected to heat, friction, or shock. Therefore, it is critical to date containers upon receipt and opening.[1][3] Opened containers of ethers should ideally be disposed of within six months.[1]
-
Aromatic and Benzyloxy Moieties: The presence of the benzene and benzyl groups suggests potential health hazards. Similar compounds can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[4][5][6] Prolonged or repeated exposure to related aromatic compounds has been linked to organ damage.[7]
-
Flammability: While specific flashpoint data is unavailable, the compound should be treated as a combustible liquid.[8][9] It is essential to keep it away from heat, sparks, open flames, and other ignition sources.[9]
Core Principles of Disposal: A Self-Validating System
The following protocols are designed to be a self-validating system, ensuring that each step logically follows from a risk-assessment perspective.
Table 1: Hazard Summary and Corresponding Precautions
| Hazard | Potential Consequence | Preventative Measures & Disposal Rationale |
| Peroxide Formation | Explosion upon heating or shock | Date containers upon receipt and opening. Test for peroxides if stored for extended periods. Dispose of as hazardous waste to prevent accidental detonation. |
| Flammability | Fire or explosion | Store in a designated flammables cabinet.[2] Handle away from ignition sources. Disposal via licensed waste management ensures controlled incineration. |
| Health Hazards | Skin/eye irritation, respiratory issues, potential long-term organ damage | Wear appropriate Personal Protective Equipment (PPE).[5][10] Handle in a well-ventilated fume hood.[11] Segregated chemical waste prevents accidental exposure. |
| Environmental Hazards | Contamination of soil and water | Do not dispose of down the drain.[3] Professional disposal services ensure environmentally sound management. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
-
Initial Assessment and Preparation:
-
Verify Identity: Ensure the container is clearly labeled as "this compound". If the label is illegible or missing, the contents must be treated as an unknown hazardous waste, which requires specialized handling.
-
Inspect Container: Check the container for any signs of damage, leaks, or crystallization around the cap, which could indicate peroxide formation.[12] If peroxides are suspected, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]
-
Gather Materials: Assemble all necessary materials before starting, including appropriate PPE, a designated hazardous waste container, and waste tags.
-
-
Personal Protective Equipment (PPE) - Your First Line of Defense:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[10] Be aware that some chemicals can permeate gloves over time.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[2]
-
Respiratory Protection: All handling of this compound for disposal should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[11]
-
-
Segregation and Waste Collection:
-
Designated Waste Container: Use a clean, dry, and compatible container for collecting the waste. The container must be in good condition with a secure, leak-proof lid.[12] It is often best to use the original container if it is in good condition.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The tag must include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The associated hazards (e.g., "Flammable," "Irritant," "Peroxide-Former")
-
The date of accumulation
-
-
Incompatible Materials: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.[13] Incompatible chemicals can react violently.
-
-
Final Disposal Pathway:
-
Institutional EHS: The primary and most crucial step is to contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department. They will provide specific instructions for collection and disposal in accordance with local, state, and federal regulations.[12]
-
Licensed Waste Hauler: Your EHS department will have a contract with a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste safely and are knowledgeable about regulatory requirements.
-
Diagram 1: Disposal Workflow for this compound
Caption: A flowchart illustrating the key stages of the disposal process.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared is a critical component of laboratory safety.
-
Spills: In the event of a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. The contaminated absorbent material must then be collected and disposed of as hazardous waste.[1] For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, which are grounded in the established principles of handling similar hazardous chemicals, researchers can confidently manage their chemical waste in a responsible and compliant manner. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.
References
-
Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Welsh, T. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
-
Environment, Health & Safety, University of Maryland, Baltimore. (n.d.). Use of Ether. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Environmental Health & Safety, The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]
-
DiNardo, J. C., & Downs, C. A. (2018). Dermatological and environmental toxicological impact of the sunscreen ingredient oxybenzone/benzophenone‐3. Journal of cosmetic dermatology, 17(1), 15-19. Retrieved from [Link]
-
PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3-dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. p-(Benzyloxy)nitrobenzene | C13H11NO3 | CID 70842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. carlroth.com [carlroth.com]
- 8. redox.com [redox.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. unodc.org [unodc.org]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. Hazardous Waste Disposal [cool.culturalheritage.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
